2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-3-4-8-5-7(2)11-9(8)10-6/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVBRNVWAHUQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612737 | |
| Record name | 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255099-47-8 | |
| Record name | 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Methodologies of the 1H-pyrrolo[2,3-b]pyridine Core
For the attention of: Researchers, scientists, and drug development professionals.
Core Physicochemical Properties
The fundamental physicochemical properties of the parent 1H-pyrrolo[2,3-b]pyridine scaffold are crucial for understanding its behavior in biological systems and for guiding the design of novel derivatives.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂ | NIST[1] |
| Molecular Weight | 118.14 g/mol | PubChem[2] |
| IUPAC Name | 1H-pyrrolo[2,3-b]pyridine | PubChem[2] |
| CAS Number | 271-63-6 | NIST[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 0 | PubChem[2] |
| Polar Surface Area | 28.7 Ų | PubChem[2] |
| Heavy Atom Count | 9 | PubChem[2] |
Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives: An Experimental Protocol
The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines is a key step in the development of new therapeutic agents. Below is a representative two-step protocol for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, adapted from a procedure for potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[3]
Step 1: Synthesis of Intermediate Compounds (3a-3k)
This step involves the reaction of a substituted 1H-pyrrolo[2,3-b]pyridine with an appropriate aldehyde.
General Procedure:
-
To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (187 mg, 1 mmol) in methanol (7 mL), add the desired R-substituted aldehyde (1.1 mmol) and potassium hydroxide (281 mg, 5 mmol).[3]
-
Stir the reaction mixture at 50 °C for 5 hours.
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous mixture with ethyl acetate.
-
The resulting compounds (3a-3k) are obtained in yields ranging from 45-60%.[3]
Step 2: Reduction to Final Compounds (4a-4l)
The intermediate compounds are then reduced to the final products.
General Procedure:
-
To a solution of the intermediate compound (e.g., 3a, 100 mg, 0.31 mmol) in acetonitrile (7 mL), add triethylsilane (1.00 mL, 6.26 mmol) and trifluoroacetic acid (0.50 mL, 6.54 mmol).[3]
-
Heat the reaction mixture to reflux for 2 hours.
-
The final products (4a-4l) are furnished in yields of 46-80%.[3]
Caption: Synthetic workflow for 1H-pyrrolo[2,3-b]pyridine derivatives.
Biological Activity and Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a prominent feature in a variety of kinase inhibitors, demonstrating its utility in drug discovery. Notably, derivatives of this core structure have been extensively investigated as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and migration.[3][4]
Aberrant activation of the FGFR pathway is implicated in the progression of numerous cancers.[3][4] Small molecule inhibitors based on the 1H-pyrrolo[2,3-b]pyridine core can effectively block this signaling cascade.
The mechanism of action for these inhibitors often involves the 1H-pyrrolo[2,3-b]pyridine nucleus acting as a "hinge binder" in the ATP-binding pocket of the FGFR kinase domain. Specifically, it can form hydrogen bonds with key amino acid residues, such as the backbone carbonyl of glutamate (E562) and the NH group of alanine (A564).[3] This interaction prevents the binding of ATP, thereby inhibiting the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways like RAS-MEK-ERK and PI3K-Akt.[3]
Caption: Inhibition of the FGFR signaling pathway.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine core is a versatile and valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. While specific physicochemical data for 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine remains elusive, the properties of the parent compound and the well-established synthetic routes and biological activities of its derivatives provide a strong foundation for further research and development in this area. The demonstrated success of this scaffold in targeting pathways like FGFR underscores its potential for the discovery of novel therapeutics.
References
- 1. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 2. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors | Semantic Scholar [semanticscholar.org]
2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Drug Discovery Professionals
An In-depth Review of a Versatile Scaffold for Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces a key hydrogen bond acceptor site, making it a highly effective hinge-binder for numerous protein kinases. This guide focuses on the 2,6-dimethyl substituted derivative, 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate and core structure in the development of targeted therapeutics.
Compound Profile and Physicochemical Data
This compound is a specific derivative of the 7-azaindole core. Its identity and fundamental properties are summarized below.
Chemical Structure:
(Note: An illustrative structure is shown. Actual rendering may vary.)
Table 1: Physicochemical Properties
| Identifier | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 1255099-47-8 | [1] |
| Molecular Formula | C₉H₁₀N₂ | Calculated |
| Molecular Weight | 146.19 g/mol | Calculated |
| Appearance | (Predicted) White to off-white solid | N/A |
Properties for the parent 1H-pyrrolo[2,3-b]pyridine scaffold are well-documented (CAS: 271-63-6, MW: 118.14 g/mol ).[2]
Synthesis and Experimental Protocols
The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines often involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. While a specific, published protocol for the 2,6-dimethyl derivative is not detailed in the provided results, a general and adaptable synthetic route can be derived from established methods for analogous compounds, such as the Larock indole synthesis or Fischer indole synthesis adapted for azaindoles.
A plausible approach involves the Sonogashira coupling of a protected 2-amino-3-iodo-5-methylpyridine with a terminal alkyne (propyne), followed by a cyclization step.
General Experimental Protocol (Hypothetical, adapted from related syntheses):
-
Starting Material Preparation: Begin with a commercially available 2-amino-5-methylpyridine. Iodination at the 3-position can be achieved using N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile. The amino group is typically protected (e.g., with a Boc group) prior to coupling reactions.
-
Sonogashira Coupling: The protected 3-iodo-2-aminopyridine derivative (1.0 eq) is dissolved in a solvent mixture like 1,4-dioxane and triethylamine. To this, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and propyne (or a suitable surrogate, 1.5 eq) are added. The reaction is heated under an inert atmosphere until completion (monitored by TLC or LC-MS).
-
Cyclization: Upon completion of the coupling, the resulting alkyne intermediate is subjected to cyclization. This is often achieved by heating in the presence of a base, such as potassium tert-butoxide, in a high-boiling solvent like DMF or DMSO. This step constructs the pyrrole ring.
-
Deprotection & Final Product: The protecting group on the amino group is removed under appropriate conditions (e.g., TFA for a Boc group) to yield this compound.
-
Purification: The final compound is purified using standard laboratory techniques, such as column chromatography on silica gel.
Applications in Drug Discovery and Development
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors. The pyridine N7 atom readily forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket, while substitutions at various positions, such as the 2 and 6 positions, allow for modulation of potency, selectivity, and pharmacokinetic properties.
Derivatives of this scaffold have shown potent inhibitory activity against a range of therapeutically relevant kinases.[3][4]
Table 2: Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Target Kinase | Derivative Series | Potency (IC₅₀) | Therapeutic Area | Reference |
| FGFR1/2/3 | Substituted 1H-pyrrolo[2,3-b]pyridines | 7-25 nM (for compound 4h) | Oncology | [5] |
| ATM | 1H-pyrrolo[2,3-b]pyridine derivatives | >700-fold selectivity over other PIKKs | Oncology (Chemosensitizer) | [6] |
| TNIK | Various 1H-pyrrolo[2,3-b]pyridines | < 1 nM | Oncology, Immunology | [3] |
| CDK8 | Phenylpropenamide derivatives | 48.6 nM | Colorectal Cancer | [7] |
| PDE4B | 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | 0.11–1.1 μM | CNS Diseases | [8] |
| PLK4 | 5-methylenethiazolidine-2,4-dione derivatives | (Selectivity shifted from SGK1) | Oncology | [9] |
| FAK | Highly substituted 1H-pyrrolo[2,3-b]pyridines | Submicromolar cellular inhibition | Oncology | [10] |
Signaling Pathways and Mechanistic Visualization
The therapeutic potential of this compound-based inhibitors stems from their ability to modulate critical cellular signaling pathways that are often dysregulated in diseases like cancer.
Drug Discovery and Development Workflow
The path from a core scaffold to a clinical candidate is a multi-step process. The 1H-pyrrolo[2,3-b]pyridine core serves as a starting point for structure-based design and optimization.
Inhibition of the FGFR Signaling Pathway
Aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) pathway is a known driver in various cancers.[5] Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold can block the ATP-binding site of FGFR, preventing its autophosphorylation and halting downstream signals that promote cell proliferation and survival.[5][11]
Inhibition of the ATM-Mediated DNA Damage Response
The Ataxia-Telangiectasia Mutated (ATM) kinase is a central regulator of the DNA damage response (DDR).[12][13] In cancer therapy, inhibiting ATM can sensitize tumor cells to DNA-damaging agents like chemotherapy or radiation. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as highly selective ATM inhibitors.[6]
References
- 1. king-pharm.com [king-pharm.com]
- 2. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors -Quantitative Bio-Science [koreascience.kr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 12. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ATM Signaling | GeneTex [genetex.com]
Spectroscopic Profile of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. This document, tailored for scientists and professionals in the field, presents key analytical data including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound (CAS No. 1255099-47-8)[1].
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Interpretation |
| Data not available in search results |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| Data not available in search results |
Note: Specific quantitative data for ¹H NMR, ¹³C NMR, IR, and MS of this compound were not available in the provided search results. The tables are structured for the inclusion of such data when available.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the analyte is prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.[2][3][4]
Infrared (IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is commonly employed. For the ATR method, a small amount of the solid sample is placed directly on the ATR crystal. For the KBr pellet method, a small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. The spectrum is recorded over the range of 4000-400 cm⁻¹.[5][6][7][8][9]
Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the instrument. For EI, a volatile sample is introduced into the ion source where it is bombarded with a high-energy electron beam. The resulting ions are then analyzed by a mass analyzer (e.g., quadrupole or time-of-flight).[10][11][12][13][14]
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like this compound.
References
- 1. king-pharm.com [king-pharm.com]
- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 3. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. webassign.net [webassign.net]
- 7. scribd.com [scribd.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. fiveable.me [fiveable.me]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. m.youtube.com [m.youtube.com]
A Technical Guide to the Solubility of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine
This compound, also known as 2,6-dimethyl-7-azaindole, belongs to the class of pyrrolopyridines. These are bicyclic aromatic heterocycles containing a pyrrole ring fused to a pyridine ring. The pyrrolopyridine scaffold is a common motif in pharmacologically active compounds, exhibiting a wide range of biological activities. Understanding the solubility of this core structure is crucial for its development as a potential therapeutic agent, as solubility significantly impacts bioavailability, formulation, and routes of administration.
Predicted Solubility Profile
Quantitative solubility data for this compound is not extensively documented in publicly accessible databases and literature. However, a qualitative prediction of its solubility can be derived from its molecular structure by applying the "like dissolves like" principle.[1][2]
Molecular Structure Analysis:
-
Aromatic and Heterocyclic Nature: The molecule possesses a fused aromatic ring system, which is generally nonpolar.[3]
-
Polar Functional Groups: The presence of a pyrrolic nitrogen (N-H) and a pyridinic nitrogen allows for hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the lone pair of electrons on the pyridinic nitrogen can act as a hydrogen bond acceptor.[4][5]
-
Methyl Groups: The two methyl groups are nonpolar and contribute to the overall lipophilicity of the molecule.
Qualitative Solubility Predictions:
Based on these structural features, a qualitative solubility profile in common laboratory solvents can be predicted.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate. The presence of hydrogen bond donors and acceptors suggests some affinity for polar protic solvents.[6] However, the largely nonpolar aromatic core and methyl groups will likely limit extensive solubility in highly polar solvents like water. Solubility is expected to be higher in alcohols compared to water. | |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good. These solvents can accept hydrogen bonds and have a moderate polarity, which should effectively solvate the molecule by interacting with both the polar N-H and pyridine nitrogen and the nonpolar aromatic system. | |
| Nonpolar | Toluene, Hexane | Moderate to Low. The nonpolar aromatic rings and methyl groups suggest some solubility in nonpolar solvents.[1] However, the presence of polar N-H and pyridine nitrogen functionalities may reduce its compatibility with highly nonpolar solvents like hexane. | |
| Chlorinated | Dichloromethane, Chloroform | Good. These solvents have a polarity that is well-suited to dissolve molecules with both polar and nonpolar characteristics. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental protocols should be followed. The following outlines a general and robust methodology for determining the solubility of a solid organic compound like this compound.
Materials and Equipment
-
This compound (solute)
-
Selected solvents of analytical grade
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
General Experimental Workflow
The following diagram illustrates a typical workflow for determining the equilibrium solubility of a compound.
Caption: A generalized workflow for the experimental determination of solubility.
Detailed Methodologies
3.3.1. Shake-Flask Method (Equilibrium Solubility)
This is a widely accepted method for determining equilibrium solubility.
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant. Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a calibrated analytical technique such as HPLC-UV or UV-Vis spectroscopy.
-
HPLC Method: Develop a method that provides good separation and a sharp peak for the analyte.
-
UV-Vis Method: Determine the wavelength of maximum absorbance (λmax) for the compound.
-
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations. Analyze these standards using the same analytical method to construct a calibration curve (absorbance or peak area versus concentration).
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. The solubility is then calculated by taking the dilution factor into account. The final solubility is typically expressed in mg/mL, µg/mL, or mol/L.
3.3.2. High-Throughput Screening (HTS) Methods
For rapid screening of solubility in multiple solvents, HTS methods can be employed. These often involve smaller scales and automated liquid handling. While potentially less precise than the shake-flask method, they are valuable for early-stage drug discovery. A common approach involves adding a concentrated stock solution of the compound in a miscible organic solvent (like DMSO) to the aqueous buffer or solvent of interest and measuring the turbidity or precipitation.
Conclusion
References
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. Khan Academy [khanacademy.org]
- 3. jackwestin.com [jackwestin.com]
- 4. fiveable.me [fiveable.me]
- 5. 4.4 Heterocyclic Aromatic Compounds – Organic Chemistry II [kpu.pressbooks.pub]
- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
The Therapeutic Potential of the 1H-pyrrolo[2,3-b]pyridine Core: A Technical Overview of Biological Activities
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, represents a versatile and privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique physicochemical properties, arising from the fusion of a pyrrole and a pyridine ring, have attracted significant interest from researchers in drug discovery.[1] This technical guide provides an in-depth exploration of the potential biological activities of the 1H-pyrrolo[2,3-b]pyridine core, with a focus on its derivatives that have been the subject of extensive research. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.
Anticancer Activity
Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have demonstrated significant potential as anticancer agents by targeting various key players in cancer progression, including Fibroblast Growth Factor Receptors (FGFRs), Glycogen Synthase Kinase-3β (GSK-3β), and Ataxia-Telangiectasia Mutated (ATM) kinase.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Abnormal activation of the FGFR signaling pathway is a crucial factor in the development of various tumors, making it an attractive target for cancer therapy.[3][4][5] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as potent FGFR inhibitors.[3][4][5]
One notable derivative, compound 4h , exhibited potent inhibitory activity against FGFR1, 2, and 3, with IC50 values of 7 nM, 9 nM, and 25 nM, respectively.[3][4][5] In cellular assays, this compound effectively inhibited the proliferation of breast cancer cell lines and induced apoptosis.[3][4][5] Furthermore, it demonstrated the ability to significantly inhibit the migration and invasion of cancer cells.[3][4]
| Compound | Target | IC50 (nM) | Cell Line | Activity | Reference |
| 1 | FGFR1 | 1900 | - | Inhibitory | [3] |
| 4h | FGFR1 | 7 | 4T1 (mouse breast cancer) | Antiproliferative, Apoptosis-inducing, Anti-migratory, Anti-invasive | [3][4][5] |
| FGFR2 | 9 | [3][4][5] | |||
| FGFR3 | 25 | [3][4][5] | |||
| FGFR4 | 712 | [3][4][5] |
A typical in vitro kinase assay to determine the IC50 values of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFRs involves the following steps:
-
Reagents and Materials : Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains, ATP, poly(Glu, Tyr) 4:1 substrate, HTRF KinEASE-TK kit reagents (Cisbio).
-
Assay Procedure :
-
The assay is performed in a 384-well plate.
-
A solution of the test compound (at various concentrations) is pre-incubated with the FGFR kinase domain in the assay buffer.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the poly(Glu, Tyr) substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C for 1 hour).
-
The reaction is stopped by the addition of a detection mixture containing a europium cryptate-labeled anti-phosphotyrosine antibody and an XL665-labeled streptavidin.
-
After an incubation period, the Homogeneous Time-Resolved Fluorescence (HTRF) signal is read on a compatible plate reader.
-
-
Data Analysis : The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
GSK-3β is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease.[6] A recent study prepared a series of novel pyrrolo[2,3-b]pyridine derivatives and evaluated their potential as GSK-3β inhibitors for the treatment of Alzheimer's.[6]
Compounds 41 , 46 , and 54 from this series demonstrated potent GSK-3β inhibitory activities with IC50 values of 0.22 nM, 0.26 nM, and 0.24 nM, respectively.[6] In cellular models, compound 41 was shown to inhibit the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and promote neurite outgrowth in neuronal cells.[6]
| Compound | Target | IC50 (nM) | Cell Line | Activity | Reference |
| 41 | GSK-3β | 0.22 | SH-SY5Y | Inhibition of tau hyperphosphorylation, Promotion of neurite outgrowth | [6] |
| 46 | GSK-3β | 0.26 | [6] | ||
| 54 | GSK-3β | 0.24 | [6] |
The inhibitory activity of the compounds against GSK-3β can be determined using a luminescent kinase assay:
-
Reagents and Materials : Recombinant human GSK-3β, a specific substrate peptide, ATP, and a commercial kinase assay kit (e.g., Kinase-Glo® Luminescent Kinase Assay).
-
Assay Procedure :
-
The assay is conducted in a white, opaque 96-well plate.
-
The test compounds are serially diluted and added to the wells.
-
GSK-3β enzyme and the substrate peptide are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
After incubation at room temperature, the Kinase-Glo® reagent is added to stop the reaction and generate a luminescent signal.
-
The luminescence is measured using a luminometer. The signal is inversely correlated with the amount of ATP remaining, and thus with the kinase activity.
-
-
Data Analysis : IC50 values are determined from the dose-response curves by plotting the percentage of inhibition against the compound concentration.
Ataxia-Telangiectasia Mutated (ATM) Kinase Inhibition
ATM kinase is a critical enzyme in the DNA damage response pathway and represents a promising target for cancer therapy, particularly in combination with chemotherapy.[7] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as highly selective ATM inhibitors.[7]
Compound 25a emerged as a lead candidate with excellent kinase selectivity and oral bioavailability.[7] In preclinical xenograft models, the combination of 25a with the chemotherapeutic agent irinotecan demonstrated synergistic antitumor efficacy.[7]
Analgesic and Hypotensive Activities
Derivatives of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) have also been investigated for their analgesic and hypotensive properties.[8][9][10] In one study, synthesized derivatives, when administered at a dose of 50 mg/kg, exhibited significant analgesic activity in a tail immersion test.[8][9][10] However, toxicity was observed at a higher dose of 75 mg/kg.[8][9][10] Some of these compounds also produced a slight decrease in blood pressure in normotensive rats.[8][9][10]
-
Animals : Male Wistar rats or mice.
-
Procedure :
-
The basal reaction time of each animal is determined by immersing the distal part of its tail in a water bath maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
The time taken for the animal to flick its tail is recorded as the reaction time. A cut-off time (e.g., 15 seconds) is set to prevent tissue damage.
-
The test compounds or a reference drug (e.g., pethidine) are administered to the animals (e.g., intraperitoneally).
-
The reaction time is measured again at different time intervals after drug administration (e.g., 30, 60, 90, 120, 150, and 180 minutes).
-
-
Data Analysis : The increase in the tail flick latency is used as a measure of the analgesic effect.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pjps.pk [pjps.pk]
- 9. Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Evolving Landscape of 1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Drug Discovery
An In-depth Review of a Privileged Scaffold in Modern Medicinal Chemistry
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a versatile and privileged heterocyclic scaffold that has garnered significant attention in the field of drug discovery. Its unique structural and electronic properties have made it a cornerstone for the development of a multitude of biologically active compounds, particularly in the realm of oncology. While the specific derivative, 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, is not extensively documented in publicly available literature, the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives has been the subject of intensive research. This technical guide provides a comprehensive review of the synthesis, biological activities, and experimental methodologies associated with the 1H-pyrrolo[2,3-b]pyridine core, with a focus on its application as a potent inhibitor of various protein kinases. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
Chemical Synthesis of the 1H-pyrrolo[2,3-b]pyridine Core
The synthesis of the 1H-pyrrolo[2,3-b]pyridine scaffold can be achieved through several established synthetic routes, often involving modifications of classical indole syntheses.[1] These methods provide access to a diverse range of substituted derivatives, allowing for extensive structure-activity relationship (SAR) studies.
One common strategy involves the reaction of a substituted 2-aminopyridine derivative with a suitable partner to construct the fused pyrrole ring. For instance, derivatives of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile can be utilized as starting materials to react with active methylene compounds, leading to the formation of substituted 1H-pyrrolo[2,3-b]pyridines.[2]
A frequently employed synthetic sequence for functionalizing the 1H-pyrrolo[2,3-b]pyridine core is outlined in the literature.[3] This involves a multi-step process that allows for the introduction of various substituents at different positions of the heterocyclic ring system.
General Synthetic Protocol:
A representative synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives is the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an appropriate aldehyde in the presence of a base.[3]
-
Step 1: Condensation. To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in methanol, an R-substituted aldehyde (1.1 equivalents) and potassium hydroxide (5 equivalents) are added. The reaction mixture is stirred at 50 °C for several hours. After completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate.[3]
-
Step 2: Reduction. The product from the previous step is then dissolved in acetonitrile. Triethylsilane and trifluoroacetic acid are added, and the reaction is heated to reflux to facilitate reduction, yielding the final derivatized 1H-pyrrolo[2,3-b]pyridine.[3]
Biological Activities and Therapeutic Potential
The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a potent pharmacophore, primarily due to its ability to act as a hinge-binding motif in the ATP-binding pocket of various protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a major focus of modern drug development.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in the development and progression of numerous cancers.[3] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFRs.[3] The 1H-pyrrolo[2,3-b]pyridine core typically forms crucial hydrogen bonds with the hinge region of the kinase domain.[3]
Table 1: In Vitro Activity of Representative 1H-pyrrolo[2,3-b]pyridine-based FGFR Inhibitors [3]
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 1 | 1900 | - | - | - |
| 4h | 7 | 9 | 25 | 712 |
Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[3]
Other Kinase Targets
Beyond FGFR, the 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop inhibitors against a range of other clinically relevant kinases:
-
c-Met Inhibitors: Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown strong inhibitory activity against the c-Met kinase, a key driver in several cancers. One such compound displayed a c-Met kinase inhibition IC50 of 22.8 nM.[4]
-
B-RAF Inhibitors: The 7-azaindole moiety is a critical component in several FDA-approved B-RAF inhibitors used in the treatment of melanoma.[5]
-
CDK8 Inhibitors: Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been discovered as potent type II CDK8 inhibitors, showing promise in colorectal cancer models with IC50 values as low as 48.6 nM.
-
TNIK Inhibitors: Several series of 1H-pyrrolo[2,3-b]pyridine compounds have been developed as potent inhibitors of Traf2 and Nck-interacting kinase (TNIK), with some compounds exhibiting IC50 values below 1 nM.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of compounds against specific kinases is typically determined using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[6]
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the kinase enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The effect of the compounds on the proliferation of cancer cell lines is a crucial step in their evaluation. The MTT assay is a widely used colorimetric assay for this purpose.[7][8]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the MTT to purple formazan crystals.[7]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[7]
Mandatory Visualizations
The following diagrams illustrate key concepts related to the 1H-pyrrolo[2,3-b]pyridine scaffold in drug discovery.
Caption: Simplified FGFR Signaling Pathway.
Caption: General Drug Discovery Workflow.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective kinase inhibitors. Its versatility in chemical synthesis allows for the fine-tuning of pharmacological properties, leading to the discovery of numerous clinical candidates and approved drugs. While specific data on this compound remains scarce, the extensive research on its parent scaffold provides a robust framework for future drug discovery efforts. This technical guide summarizes the key aspects of the chemistry and biology of 1H-pyrrolo[2,3-b]pyridine derivatives, offering a valuable resource for scientists dedicated to advancing targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. promega.com [promega.com]
- 7. atcc.org [atcc.org]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
The Therapeutic Potential of 1H-pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purines and indoles allows it to effectively interact with a wide range of biological targets, particularly protein kinases. This has led to the development of numerous derivatives with potent and selective inhibitory activities against key enzymes implicated in cancer, neurodegenerative diseases, and inflammatory disorders. While a broad spectrum of substitutions on the 7-azaindole ring has been explored, this technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic applications of its derivatives, with a focus on their role as kinase inhibitors. Please note that while this guide covers the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives, specific and extensive data on the 2,6-dimethyl substituted core is limited in publicly available research. The principles and methodologies described herein are, however, foundational for the design and synthesis of all derivatives of this scaffold.
Synthetic Strategies for 1H-pyrrolo[2,3-b]pyridine Derivatives
The construction of the 1H-pyrrolo[2,3-b]pyridine core and its subsequent functionalization are critical steps in the development of novel therapeutics. Several synthetic routes have been established, with the choice of method often depending on the desired substitution pattern.
A common strategy involves the reaction of a substituted 2-aminopyridine with a suitable partner to form the pyrrole ring. For instance, a general method for preparing certain derivatives involves the reaction of 1H-pyrrolo[2,3-b]pyridine with a reactant in acetone, followed by refluxing. The progress of the reaction can be monitored by thin-layer chromatography, and the product purified by recrystallization[1].
Another versatile approach is the Suzuki cross-coupling reaction, which is instrumental in introducing aryl or heteroaryl moieties at specific positions of the pyrrolopyridine ring. For example, 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines have been synthesized via a Suzuki coupling between a bromo-substituted pyrrolopyridine intermediate and a corresponding arylboronic acid[2].
Biological Activities and Therapeutic Targets
Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated a remarkable range of biological activities, with a significant number of compounds showing potent inhibition of various protein kinases.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the FGFR signaling pathway is a key driver in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors. Notably, compound 4h from one study exhibited impressive inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively[3]. This compound also demonstrated the ability to inhibit breast cancer cell proliferation, induce apoptosis, and hinder cell migration and invasion in vitro[3].
Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors
GSK-3β is a key therapeutic target in Alzheimer's disease. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent and selective inhibition of GSK-3β. For instance, compounds 41 , 46 , and 54 displayed outstanding inhibitory activities with IC50 values of 0.22, 0.26, and 0.24 nM, respectively[4]. The most promising of these, compound 41 , was found to inhibit the hyperphosphorylation of tau protein and promote neurite outgrowth in cellular models, suggesting its potential as a therapeutic agent for Alzheimer's disease[4].
Other Kinase Targets
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold has been further demonstrated by the development of inhibitors for a range of other kinases, including:
-
c-Met Kinase: Derivatives bearing a 1,2,3-triazole moiety have been synthesized as potent c-Met kinase inhibitors, with the most active compound showing an IC50 value of 1.68 nM[5].
-
Ataxia Telangiectasia Mutated (ATM) Kinase: Highly selective and orally available ATM inhibitors have been developed from the 1H-pyrrolo[2,3-b]pyridine scaffold, showing potential for use in combination cancer therapies[6].
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various kinase targets.
Table 1: FGFR Inhibitory Activity of Selected 1H-pyrrolo[2,3-b]pyridine Derivatives [3]
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 4h | 7 | 9 | 25 | 712 |
Table 2: GSK-3β Inhibitory Activity of Selected 1H-pyrrolo[2,3-b]pyridine Derivatives [4]
| Compound | GSK-3β IC50 (nM) |
| 41 | 0.22 |
| 46 | 0.26 |
| 54 | 0.24 |
Table 3: c-Met Kinase Inhibitory Activity of a Selected 1H-pyrrolo[2,3-b]pyridine Derivative [5]
| Compound | c-Met IC50 (nM) |
| 34 | 1.68 |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and further development of these compounds. Below are representative protocols for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives.
General Procedure for the Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives via Aldehyde Condensation and Reduction[3]
A starting material, such as 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, is reacted with an R-substituted aldehyde at 50 °C to yield intermediate compounds. These intermediates are then reduced in the presence of acetonitrile under triethylsilane and trifluoroacetic acid catalysis at reflux to furnish the final products[3].
General Procedure for the Synthesis of 6-Aryl-1H-pyrrolo[3,2-c]pyridine Derivatives via Suzuki Coupling[2]
The synthesis starts from a commercially available 2-bromo-5-methylpyridine which undergoes a series of reactions including oxidation, nitration, and reaction with N,N-dimethylformamide dimethyl acetal to form a key intermediate. This intermediate is then cyclized and subsequently coupled with an arylboronic acid using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent system (e.g., 1,4-dioxane and water) under microwave irradiation to yield the final 6-aryl-substituted pyrrolopyridine derivatives[2].
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes involved in the study of these compounds, the following diagrams are provided.
Caption: FGFR Signaling Pathway and Inhibition by 1H-pyrrolo[2,3-b]pyridine Derivatives.
Caption: General Synthetic Workflow for Aryl-Substituted Pyrrolopyridine Derivatives.
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors. The derivatives of this core structure have demonstrated exceptional potency and selectivity against a multitude of clinically relevant targets. The synthetic methodologies are well-established, allowing for extensive structure-activity relationship (SAR) studies and the fine-tuning of pharmacokinetic properties. While the full potential of specifically substituted cores like 2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine remains to be exhaustively explored in public-domain research, the foundational knowledge presented in this guide provides a robust framework for the continued design and development of novel and effective therapeutic agents based on the versatile 7-azaindole scaffold. Further investigation into discrete substitution patterns is a promising avenue for future drug discovery efforts.
References
- 1. pjps.pk [pjps.pk]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Theoretical Studies on the 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine Core: A Technical Overview for Researchers
A comprehensive review of existing literature reveals a notable scarcity of dedicated theoretical and computational studies specifically focused on 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine. The majority of research centers on the synthesis and biological evaluation of more complex derivatives of the 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold for various therapeutic applications, including as kinase inhibitors. While these studies occasionally employ computational methods like molecular docking to investigate binding interactions with protein targets, they do not provide a fundamental theoretical analysis of the this compound core itself.
This guide, therefore, pivots to the theoretical examinations of the parent compound, 1H-pyrrolo[2,3-b]pyridine (7-azaindole) , to provide researchers, scientists, and drug development professionals with foundational data and methodologies that can be extrapolated to its substituted derivatives. The insights from the unsubstituted core are invaluable for understanding the intrinsic electronic and structural properties that influence the behavior of more complex analogs.
Molecular Geometry and Electronic Structure of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)
Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure and electronic properties of 7-azaindole. These studies provide a baseline for understanding how substitutions, such as the addition of methyl groups at the 2 and 6 positions, might alter the molecule's characteristics.
Optimized Molecular Geometry
Geometry optimization of 7-azaindole has been performed using computational packages like Gaussian.[1] These calculations predict the most stable three-dimensional arrangement of the atoms in the molecule. The resulting Cartesian coordinates from such optimizations provide a precise model of the molecular structure.
Electronic Properties
The electronic landscape of 7-azaindole has been investigated through the calculation of its electron spectra.[1] Key parameters such as vertical ionization energies (VIEs) are determined using methods like the parameter-free Perdew–Burke–Ernzerhof exchange-correlation functional.[1] This analysis helps in understanding the molecule's reactivity and its behavior in photochemical processes.
Table 1: Calculated Electronic Properties of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)
| Property | Calculated Value | Method/Basis Set | Reference |
| First Vertical Ionization Energy | 8.23 eV | ΔPBE0(SAOP)/et-pVQZ | [1] |
Note: This table presents a selection of available data. For a comprehensive list of calculated vertical ionization energies, please refer to the source material.
Vibrational Analysis of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)
The vibrational modes of 7-azaindole have been studied using both experimental techniques, such as Surface Enhanced Raman Scattering (SERS), and theoretical calculations. DFT calculations are used to compute the vibrational frequencies and assign them to specific molecular motions. This information is crucial for interpreting experimental spectroscopic data and understanding the molecule's dynamics.
Computational Methodology for Vibrational Analysis
Typically, the geometry of the molecule is first optimized using a DFT method (e.g., B3LYP) with a suitable basis set. Following optimization, the force constants and vibrational frequencies are calculated. The normal modes of vibration can then be analyzed to understand the contribution of different internal coordinates to each vibrational frequency.
Experimental Protocols in Theoretical Studies
The theoretical studies of 7-azaindole rely on established computational chemistry protocols. While not "experimental" in the wet-lab sense, these in silico experiments follow rigorous methodologies.
Geometry Optimization Protocol
-
Input Structure: A starting molecular geometry is created, often using standard bond lengths and angles.
-
Computational Method: A theoretical method, such as DFT with a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), is selected.
-
Energy Minimization: The computational software iteratively adjusts the atomic coordinates to find the minimum energy conformation.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
Electron Spectra Calculation Protocol
-
Optimized Geometry: The previously optimized molecular geometry is used as the input.
-
Electronic Structure Method: A suitable method for calculating electronic properties, such as time-dependent DFT (TD-DFT) for excitation energies or a specific functional for ionization energies, is chosen.
-
Calculation: The software calculates the energies of the molecular orbitals and the energy differences between electronic states.
Logical Workflow for Theoretical Characterization
The process of theoretically characterizing a molecule like 1H-pyrrolo[2,3-b]pyridine follows a logical progression, as illustrated in the diagram below.
Caption: Workflow for the theoretical characterization of a molecule.
Signaling Pathways and Drug Development Context
While there are no specific signaling pathways directly modulated by the unsubstituted 1H-pyrrolo[2,3-b]pyridine core, its derivatives are of significant interest in drug development, particularly as kinase inhibitors. The 1H-pyrrolo[2,3-b]pyridine scaffold serves as a crucial hinge-binding motif for various kinases.
For instance, derivatives of this scaffold have been designed as inhibitors of Fibroblast Growth Factor Receptor (FGFR), Phosphodiesterase 4B (PDE4B), and Traf2- and Nck-interacting kinase (TNIK). The development of these inhibitors often follows a structure-based drug design approach.
Caption: Logic flow for structure-based drug design using the 1H-pyrrolo[2,3-b]pyridine scaffold.
References
Methodological & Application
Application Notes and Protocols for the Use of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a privileged structure in medicinal chemistry, particularly in the design and synthesis of potent and selective kinase inhibitors. Its ability to mimic the adenine core of ATP allows it to form key hydrogen bond interactions within the hinge region of the kinase active site. The 2,6-dimethyl substituted analog, 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, offers a versatile starting point for the development of novel therapeutics targeting a range of kinases implicated in diseases such as cancer and neurodegenerative disorders. The methyl groups at positions 2 and 6 can provide advantageous steric and electronic properties, potentially enhancing binding affinity and selectivity.
This document provides detailed application notes, experimental protocols, and quantitative data for the utilization of this compound in the synthesis of inhibitors for various kinase targets, including Fibroblast Growth Factor Receptor (FGFR), c-Met, Traf2- and Nck-interacting kinase (TNIK), Glycogen Synthase Kinase-3β (GSK-3β), and Cyclin-Dependent Kinase 9 (CDK9).
Data Presentation: Kinase Inhibitor Potency
The following tables summarize the in vitro potency of various kinase inhibitors synthesized using the 1H-pyrrolo[2,3-b]pyridine scaffold, demonstrating the potential for developing highly active compounds from the 2,6-dimethyl derivative.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| FGFR Inhibitors | |||
| Compound 4h | FGFR1 | 7 | [1] |
| FGFR2 | 9 | [1] | |
| FGFR3 | 25 | [1] | |
| FGFR4 | 712 | [1] | |
| Compound 1 | FGFR1 | 1900 | [1] |
| c-Met Inhibitors | |||
| Derivative 62 | c-Met | 70 | [2] |
| Derivative 63 | c-Met | 20 | [2] |
| Analog 34 | c-Met | 1.06 | [3] |
| TNIK Inhibitors | |||
| Various Derivatives | TNIK | <1 | [4] |
| GSK-3β Inhibitors | |||
| Compound 41 | GSK-3β | 0.22 | [5] |
| Compound 46 | GSK-3β | 0.26 | [5] |
| Compound 54 | GSK-3β | 0.24 | [5] |
| CDK9 Inhibitors | |||
| Azaindole 38 | CDK9 | - | [6] |
| Azaindole 39 | CDK9 | - | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and evaluation of kinase inhibitors derived from this compound.
Protocol 1: General Synthesis of a 4-Aryl-2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine Kinase Inhibitor via Suzuki-Miyaura Coupling
This protocol outlines a general method for the synthesis of a 4-aryl substituted 2,6-dimethyl-7-azaindole, a common core structure in many kinase inhibitors.
Materials:
-
4-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-bromo-2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine, the desired arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture and the palladium catalyst to the flask.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (LANCE® Ultra TR-FRET)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Materials:
-
Kinase enzyme of interest (e.g., FGFR1, c-Met)
-
ULight™-labeled substrate peptide
-
Europium-labeled anti-phospho-substrate antibody
-
ATP solution
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Dispensing: Serially dilute the inhibitor compound in DMSO and dispense into the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme and Substrate Addition: Add the kinase enzyme and ULight™-labeled substrate peptide solution to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect phosphorylation by adding the Europium-labeled anti-phospho-substrate antibody solution.
-
Incubation: Incubate the plate for another specified period (e.g., 60 minutes) to allow for antibody binding.
-
Data Acquisition: Measure the TR-FRET signal (emission at 665 nm and 615 nm) using a compatible plate reader.
-
Data Analysis: Calculate the ratio of the two emission signals and determine the percent inhibition for each compound concentration relative to the controls. Fit the data to a dose-response curve to calculate the IC50 value.
Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by kinase inhibitors derived from this compound.
Caption: FGFR Signaling Pathway and Inhibition.
Caption: TNIK in Wnt Signaling and Inhibition.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and evaluation of kinase inhibitors.
Caption: Kinase Inhibitor Development Workflow.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the functionalization of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. The following protocols are based on established methodologies for related pyrrolopyridine systems and are intended to serve as a starting point for the synthesis and derivatization of this specific compound.
I. Synthesis of the this compound Core
A plausible synthetic route to the title compound can be adapted from known procedures for the synthesis of substituted 1H-pyrrolo[2,3-b]pyridines. A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine.
Protocol 1: Synthesis of this compound
This protocol is a representative example and may require optimization.
Reaction Scheme:
Materials:
-
2,6-dimethylpyridin-3-yl]acetonitrile
-
Strong base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Quenching agent (e.g., Ammonium chloride solution)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
To a stirred solution of a strong base (1.2 equivalents) in anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of [2,6-dimethylpyridin-3-yl]acetonitrile (1 equivalent) in the same anhydrous solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
II. Functionalization Reactions
The this compound core can be further functionalized at various positions, primarily at the N1 position of the pyrrole ring and potentially at the C3 position through C-H activation or halogenation followed by cross-coupling.
A. N-Arylation (Chan-Lam Coupling)
The Chan-Lam coupling provides a robust method for the N-arylation of azoles using boronic acids.
Protocol 2: N-Arylation of this compound
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Molecular sieves (optional)
Procedure:
-
To a mixture of this compound (1 equivalent), arylboronic acid (1.5 equivalents), and Copper(II) acetate (1.1 equivalents) in dichloromethane, add pyridine (2 equivalents).[1]
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction is typically open to the air.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the N-arylated product.
Table 1: Representative N-Arylation Reactions on Pyrrolopyridine Scaffolds
| Entry | Arylboronic Acid | Base | Catalyst | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pyridine | Cu(OAc)₂ | CH₂Cl₂ | 60-85 |
| 2 | 4-Methoxyphenylboronic acid | Pyridine | Cu(OAc)₂ | CH₂Cl₂ | 65-90 |
| 3 | 3-Chlorophenylboronic acid | Pyridine | Cu(OAc)₂ | CH₂Cl₂ | 55-80 |
Note: Yields are based on literature for similar substrates and may vary for this compound.[1][2]
B. Suzuki Cross-Coupling of a Halogenated Intermediate
For functionalization at other positions, a halogenated derivative of the core structure is often required. For instance, a 3-bromo-2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine could be synthesized and then used in cross-coupling reactions.
Protocol 3: Suzuki Cross-Coupling
Reaction Scheme:
Materials:
-
3-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (requires prior synthesis)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
Procedure:
-
In a reaction vessel, combine 3-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst (0.05 equivalents), and a base (2-3 equivalents).[3]
-
Add the solvent system and degas the mixture with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Table 2: Representative Suzuki Cross-Coupling Reactions
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 70-95 |
| 2 | 4-Tolylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH/H₂O | 75-98 |
| 3 | 2-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 60-85 |
Note: Yields are based on literature for similar substrates and may vary.[3][4]
III. Visualizations
A. Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of various kinase inhibitors, often targeting pathways involved in cell proliferation and survival.[5]
Caption: FGFR signaling pathway and the inhibitory action of a pyrrolo[2,3-b]pyridine derivative.
B. Experimental Workflows
The following diagrams illustrate the general workflows for the described functionalization reactions.
Caption: General workflow for the Chan-Lam N-Arylation reaction.
Caption: General workflow for the Suzuki cross-coupling reaction.
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery: A Scaffold for Potent and Selective Kinase Inhibitors
Introduction: The quest for novel therapeutic agents has led medicinal chemists to explore a diverse range of heterocyclic scaffolds. Among these, the 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine core has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Its unique three-dimensional shape and hydrogen bonding capabilities allow for effective interaction with the ATP-binding pocket of various kinases, making it a valuable starting point for the development of drugs targeting a wide array of diseases, most notably cancer and neurodegenerative disorders. This document provides an overview of the applications of this scaffold, detailed experimental protocols for the synthesis and evaluation of its derivatives, and a summary of their biological activities.
Applications in Kinase Inhibition
The this compound scaffold has been successfully employed to develop inhibitors for a range of kinases, demonstrating its versatility. Key therapeutic targets include Fibroblast Growth Factor Receptors (FGFRs), Traf2 and Nck-interacting kinase (TNIK), Cell division cycle 7 (Cdc7) kinase, Ataxia-Telangiectasia Mutated (ATM) kinase, Cyclin-dependent kinase 8 (CDK8), and Glycogen synthase kinase-3β (GSK-3β). Derivatives of this scaffold have shown impressive potency, with some compounds exhibiting IC50 values in the low nanomolar range.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various this compound derivatives against different kinase targets and cancer cell lines.
Table 1: Inhibitory Activity against Kinase Targets
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 4h | FGFR1 | 7 | [1][2] |
| FGFR2 | 9 | [1][2] | |
| FGFR3 | 25 | [1][2] | |
| FGFR4 | 712 | [1][2] | |
| TNIK Inhibitors | TNIK | < 1 | [3][4] |
| 42 | Cdc7 | 7 | [5] |
| 25a | ATM | >700-fold selective | [6] |
| 22 | CDK8 | 48.6 | [7] |
| 41 | GSK-3β | 0.22 | [8] |
| 46 | GSK-3β | 0.26 | [8] |
| 54 | GSK-3β | 0.24 | [8] |
Table 2: Cytotoxic Activity against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 7c | A549 | Lung Cancer | 0.82 ± 0.08 | [9] |
| HepG2 | Liver Cancer | 1.00 ± 0.11 | [9] | |
| MCF-7 | Breast Cancer | 0.93 ± 0.28 | [9] | |
| PC-3 | Prostate Cancer | 0.92 ± 0.17 | [9] | |
| 10t | HeLa | Cervical Cancer | 0.12 | [10] |
| SGC-7901 | Gastric Cancer | 0.15 | [10] | |
| MCF-7 | Breast Cancer | 0.21 | [10] |
Signaling Pathways and Experimental Workflows
The development of drugs based on the this compound scaffold involves a systematic process of design, synthesis, and biological evaluation. The inhibitors developed often target key nodes in cellular signaling pathways that are dysregulated in disease.
Caption: Drug discovery workflow using the this compound scaffold.
A primary example of a targeted pathway is the Fibroblast Growth Factor Receptor (FGFR) signaling cascade. Abnormal activation of this pathway is implicated in various cancers.[1][2]
Caption: Simplified FGFR signaling pathway targeted by 1H-pyrrolo[2,3-b]pyridine derivatives.
Experimental Protocols
General Procedure for the Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives (FGFR Inhibitors)
This protocol is adapted from the synthesis of potent FGFR inhibitors.[2]
Step 1: Synthesis of Intermediate Aldehyde Adducts (3a-3k)
-
To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (187 mg, 1 mmol) in methanol (7 mL), add the appropriately substituted R-aldehyde (1.1 mmol) and potassium hydroxide (281 mg, 5 mmol).
-
Stir the reaction mixture at 50 °C for 5 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the intermediate compounds (yields: 45–60%).
Step 2: Reduction to Final Compounds (4a-4l)
-
To a solution of the intermediate compound (e.g., 3a, 100 mg, 0.31 mmol) in acetonitrile (7 mL), add triethylsilane (1.00 mL, 6.26 mmol) and trifluoroacetic acid (0.50 mL, 6.54 mmol).
-
Heat the reaction mixture to reflux for 2 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to afford the final 1H-pyrrolo[2,3-b]pyridine derivatives (yields: 46–80%).
Protocol for In Vitro Kinase Inhibition Assay (General)
This is a generalized protocol for assessing the inhibitory activity of compounds against a target kinase.
-
Prepare a stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add the test compound at various concentrations, the target kinase, and the appropriate buffer.
-
Initiate the kinase reaction by adding ATP and a suitable substrate.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence, luminescence, or radioactivity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Protocol for Cell Proliferation (MTT) Assay
This protocol is used to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion
The this compound scaffold has proven to be a highly valuable framework in the field of drug discovery, particularly for the development of kinase inhibitors. Its synthetic tractability and favorable interactions with kinase active sites have led to the identification of numerous potent and selective inhibitors for a variety of targets. The continued exploration and derivatization of this scaffold hold significant promise for the development of novel therapeutics to address unmet medical needs in oncology and beyond.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Synthesis of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine (also known as 2,6-dimethyl-7-azaindole) derivatives for cancer research. This class of compounds has garnered significant interest due to the diverse biological activities exhibited by the broader 7-azaindole scaffold, which is a key component in several approved kinase inhibitor drugs. The 2,6-dimethyl substitution pattern offers a unique structural framework for the development of novel anticancer agents.
Introduction
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the purine base adenine and interact with the hinge region of protein kinases. This has led to the successful development of numerous kinase inhibitors for cancer therapy. The introduction of methyl groups at the 2 and 6 positions of the 7-azaindole ring system can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and modulate its binding affinity and selectivity for specific biological targets. Research into these derivatives is aimed at discovering novel compounds with potent and selective anticancer activity.
Synthesis of the this compound Core
A common and effective method for the synthesis of the this compound core involves a multi-step process starting from commercially available pyridine derivatives. A representative synthetic route is outlined below.
Application Notes and Protocols for the Quantification of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine
Introduction
2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole, is a crucial scaffold in medicinal chemistry and drug development due to its presence in various biologically active compounds. Accurate and precise quantification of this molecule is essential for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and various research applications. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), catering to the needs of researchers, scientists, and drug development professionals.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not the primary requirement. The protocol is based on established methods for analyzing pyridine and its derivatives.[1][2][3]
Experimental Protocol
-
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (Analytical grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Internal Standard (e.g., 2,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine)
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 10 mM Ammonium Acetate buffer and Acetonitrile (e.g., 70:30, v/v), adjusted to a suitable pH.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of the analyte (typically around 270-290 nm for this class of compounds).
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Prepare an internal standard stock solution and spike it into all standard and sample solutions at a constant concentration.
-
-
Sample Preparation:
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
-
Add the internal standard.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of this compound in the samples by interpolating from the calibration curve.
-
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the HPLC-UV method, adapted from validated methods for similar pyridine derivatives.[1][2]
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Accuracy (% Recovery) | 98.0% - 105.0% |
| Precision (% RSD) | < 2.0% |
Workflow Diagram
Caption: HPLC-UV Experimental Workflow.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for quantifying low levels of this compound in complex matrices such as biological samples (plasma, urine) or for trace-level impurity analysis. The protocol is based on established methods for the trace analysis of related heterocyclic compounds.[4]
Experimental Protocol
-
Instrumentation:
-
High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Data acquisition and analysis software.
-
-
Chemicals and Reagents:
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
This compound reference standard
-
Isotopically labeled internal standard (e.g., this compound-d3) for best results.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient program, e.g., starting with 5% B, ramping to 95% B, holding, and re-equilibrating.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): The [M+H]⁺ ion for this compound (m/z 147.1).
-
Product Ions (Q3): At least two stable and abundant product ions determined by infusion and fragmentation of the reference standard.
-
Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature) and collision energy for the specific instrument.
-
-
Preparation of Standard and QC Samples:
-
Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in methanol or acetonitrile.
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., 0.1 - 100 ng/mL).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations.
-
Spike a constant amount of the internal standard into all calibration standards, QC, and unknown samples.
-
-
Sample Preparation (e.g., for Plasma):
-
Thaw plasma samples.
-
To 100 µL of plasma, add the internal standard solution.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
-
Data Analysis:
-
Integrate the peak areas for the specific MRM transitions of the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve using a weighted linear regression model.
-
Quantify the analyte in QC and unknown samples using the calibration curve.
-
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the LC-MS/MS method, which is capable of achieving much lower detection limits than HPLC-UV.[4]
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Accuracy (% Recovery) | 85.0% - 115.0% |
| Precision (% RSD) | < 15.0% |
Workflow Diagram
References
The Strategic Role of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine in the Development of Novel Phosphodiesterase Inhibitors
For Immediate Release
[City, State] – [Date] – The bicyclic heteroaromatic compound 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, a member of the azaindole family, is emerging as a critical scaffold in the synthesis of potent and selective phosphodiesterase (PDE) inhibitors. This class of compounds holds significant promise for the treatment of a wide range of disorders, including inflammatory diseases, neurological conditions, and cancer. This application note details the synthesis, mechanism of action, and therapeutic potential of PDE inhibitors derived from this versatile chemical starting material.
Phosphodiesterases are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting specific PDEs, it is possible to elevate the intracellular levels of these second messengers, thereby modulating downstream signaling pathways. The development of selective PDE inhibitors is a major focus of drug discovery, with several already in clinical use for conditions such as chronic obstructive pulmonary disease (COPD), psoriasis, and erectile dysfunction.[1][2]
The 1H-pyrrolo[2,3-b]pyridine core, particularly its 2,6-dimethyl substituted variant, offers a unique three-dimensional structure that allows for the development of highly selective inhibitors. Researchers have successfully synthesized a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives that demonstrate potent inhibitory activity against PDE4B, a key enzyme in the inflammatory cascade.[3]
Key Applications and Therapeutic Potential
The primary application of this compound in this context is as a foundational building block for PDE4 inhibitors. PDE4 is predominantly expressed in inflammatory and immune cells, making it an attractive target for treating inflammatory conditions.[3] Inhibition of PDE4 leads to an increase in intracellular cAMP, which in turn suppresses the production of pro-inflammatory cytokines such as TNF-α.[3]
One notable derivative, compound 11h from a recent study, which features a 1H-pyrrolo[2,3-b]pyridine core, has shown significant potential. This compound is a selective PDE4B inhibitor and has demonstrated the ability to significantly inhibit the release of TNF-α from macrophages stimulated with pro-inflammatory agents.[3] This highlights the potential of this class of compounds in treating central nervous system (CNS) diseases with an inflammatory component.[3]
Signaling Pathway of PDE4 Inhibition
The mechanism of action of PDE4 inhibitors involves the modulation of the cAMP signaling pathway. The following diagram illustrates the central role of PDE4 in this pathway and how its inhibition can lead to anti-inflammatory effects.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of selected 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against PDE4B. The data highlights the structure-activity relationship (SAR) and the impact of different substitutions on the core scaffold.
| Compound | R Group | PDE4B IC50 (μM) | % Inhibition at 10 μM |
| 11a | Cyclopropyl | 0.45 | 86 |
| 11b | Cyclobutyl | 0.28 | 94 |
| 11c | Cyclopentyl | 0.18 | 98 |
| 11d | Cyclohexyl | 0.21 | 97 |
| 11e | Tetrahydro-2H-pyran-4-yl | 0.25 | 96 |
| 11f | 1-Methylpiperidin-4-yl | 1.1 | 20 |
| 11g | Azetidin-3-yl | 0.52 | 78 |
| 11h | 3,3-Difluoroazetidin-1-yl | 0.14 | 99 |
| Rolipram | (Standard) | 0.12 | 99 |
Data extracted from "Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors".[3]
Experimental Protocols
The synthesis of the target 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives involves a multi-step process, which is outlined below.
General Synthesis Workflow
Detailed Protocol for the Synthesis of Compound 11h
Step 1: Synthesis of Ethyl 1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
-
To a solution of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1 equivalent) in CH₂Cl₂ are added (3,4-dichlorophenyl)boronic acid (1.5 equivalents), Cu(OAc)₂ (1.2 equivalents), and pyridine (2 equivalents).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion, the mixture is diluted with water and extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the N-aryl intermediate.
Step 2: Synthesis of 1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
-
The ethyl ester intermediate from Step 1 is dissolved in a mixture of MeOH and H₂O.
-
NaOH (2 equivalents) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The methanol is removed under reduced pressure, and the aqueous layer is acidified with 1N HCl.
-
The resulting precipitate is filtered, washed with water, and dried to afford the carboxylic acid intermediate.
Step 3: Synthesis of (1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone (11h)
-
To a solution of the carboxylic acid from Step 2 (1 equivalent) in DMF are added 3,3-difluoroazetidine hydrochloride (1.2 equivalents), DIPEA (3 equivalents), and T3P (1.5 equivalents).
-
The reaction mixture is stirred at room temperature for 30 minutes to 4 hours.
-
The reaction is quenched with water, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography to give the final compound 11h .[3]
Conclusion
The this compound scaffold and its derivatives represent a promising class of compounds for the development of novel phosphodiesterase inhibitors, particularly for PDE4. The synthetic accessibility and the potential for chemical modification make this scaffold an attractive starting point for medicinal chemists. Further optimization of the lead compounds identified could lead to the development of new therapeutics for a variety of inflammatory and neurological disorders. The detailed protocols and structure-activity relationship data presented here provide a solid foundation for researchers in the field of drug development.
References
- 1. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase - Wikipedia [en.wikipedia.org]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-arylation of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, a key scaffold in medicinal chemistry, is a critical transformation for the synthesis of a diverse range of biologically active compounds. This document provides detailed protocols for two of the most prevalent and effective methods for this transformation: the Copper-Catalyzed Ullmann Condensation and the Palladium-Catalyzed Buchwald-Hartwig Amination. These protocols are designed to be a practical guide for researchers in academic and industrial settings, facilitating the efficient synthesis of N-aryl-7-azaindole derivatives.
Key Reaction Pathways
The N-arylation of this compound can be achieved through several cross-coupling strategies. The two primary methods detailed in these notes are:
-
Ullmann Condensation (Copper-Catalyzed): This classic method involves the coupling of an aryl halide with the NH group of the pyrrolo[2,3-b]pyridine using a copper catalyst, often in the presence of a base and a ligand. Recent advancements have led to milder reaction conditions and broader substrate scope.
-
Buchwald-Hartwig Amination (Palladium-Catalyzed): A highly versatile and widely used method, this reaction employs a palladium catalyst with a specialized ligand to couple an aryl halide or triflate with the NH group of the heterocycle. This method is known for its high efficiency and functional group tolerance.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical reaction conditions for the Copper-Catalyzed Ullmann Condensation and Palladium-Catalyzed Buchwald-Hartwig N-arylation of this compound.
| Parameter | Copper-Catalyzed Ullmann Condensation | Palladium-Catalyzed Buchwald-Hartwig Amination |
| Catalyst | CuI, Cu₂O, or Cu(OAc)₂ | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | 1,10-Phenanthroline, DMEDA, TMEDA | BINAP, Xantphos, DavePhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Cs₂CO₃, K₃PO₄, NaOtBu |
| Solvent | DMSO, DMF, Toluene, Dioxane | Toluene, Dioxane, THF |
| Arylating Agent | Aryl Iodides, Aryl Bromides | Aryl Bromides, Aryl Chlorides, Aryl Triflates |
| Temperature | 100-140 °C (Conventional), 110 °C (Microwave)[1][2] | 80-110 °C |
| Reaction Time | 12-48 hours (Conventional), 10-30 min (Microwave) | 2-24 hours |
| Typical Yields | Moderate to Excellent (up to 91%)[1] | Good to Excellent |
Experimental Protocols
Protocol 1: Copper-Catalyzed N-Arylation (Ullmann Condensation)
This protocol is a general procedure based on established Ullmann-type coupling reactions.[3][4]
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or aryl bromide)
-
Copper(I) iodide (CuI) or Copper(II) oxide (Cu₂O)[2]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[2]
-
1,10-Phenanthroline (or other suitable ligand)
-
Anhydrous, degassed solvent (e.g., DMSO or DMF)[2]
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), copper catalyst (e.g., CuI, 10 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
If a ligand is used, add 1,10-phenanthroline (20 mol%).
-
Add the anhydrous, degassed solvent (e.g., DMSO, to achieve a concentration of 0.1-0.5 M).
-
Seal the reaction vessel and heat the mixture to 110-130 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is a general procedure based on established Buchwald-Hartwig amination reactions.[5][6]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl chloride) or aryl triflate
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., BINAP, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, 1.5-2.0 equiv.)[6]
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)[6]
-
Reaction vessel (e.g., Schlenk tube)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the palladium catalyst and the phosphine ligand.
-
Add the anhydrous, degassed solvent and stir for a few minutes to allow for pre-formation of the active catalyst.
-
Add this compound (1.0 equiv.), the aryl halide or triflate (1.1 equiv.), and the base (e.g., Cs₂CO₃).
-
Seal the reaction vessel and heat the mixture to 100 °C with vigorous stirring.[6] Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-arylated product.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described N-arylation protocols.
Caption: Workflow for Copper-Catalyzed N-Arylation (Ullmann).
References
- 1. Microwave-Assisted Improved Synthesis of Pyrrolo[2,3,4-kl]acridine and Dihydropyrrolo[2,3,4-kl]acridine Derivatives Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, also known as 2,6-dimethyl-7-azaindole, is a valuable heterocyclic building block in organic synthesis, particularly in the realm of medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine scaffold is recognized as a privileged structure, frequently utilized as a hinge-binding motif in the development of kinase inhibitors.[1][2] The strategic placement of methyl groups at the 2- and 6-positions can influence the molecule's solubility, metabolic stability, and steric interactions within protein binding pockets, making this specific analog a versatile tool for fine-tuning the pharmacological properties of lead compounds.
These application notes provide detailed protocols for the synthesis and subsequent functionalization of this compound, enabling its use in the generation of diverse compound libraries for drug discovery and development.
Synthesis of this compound
The synthesis of the title compound can be achieved through established indole synthesis methodologies, such as the Bartoli or Fischer indole synthesis. Below is a prospective protocol based on the Bartoli indole synthesis, a robust method for constructing the 7-azaindole core.[3]
Proposed Synthetic Pathway via Bartoli Indole Synthesis
Caption: Proposed synthesis of this compound.
Experimental Protocol: Bartoli-type Synthesis
Materials:
-
2,4-Dimethyl-3-nitropyridine
-
Vinylmagnesium bromide (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,4-dimethyl-3-nitropyridine (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cooled to -20 °C, add vinylmagnesium bromide (3.0 equiv) dropwise, maintaining the temperature below 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and then acidify with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Applications in Organic Synthesis: Functionalization Protocols
This compound serves as a versatile scaffold for further chemical modifications. Key reactions include N-arylation, halogenation at the C3 position, and subsequent cross-coupling reactions.
N-Arylation
The nitrogen of the pyrrole ring can be readily arylated using Chan-Lam or Buchwald-Hartwig cross-coupling conditions. This functionalization is crucial for introducing substituents that can occupy specific pockets in target proteins.
Caption: N-Arylation of this compound.
Experimental Protocol: Chan-Lam N-Arylation [4]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Copper(II) acetate (Cu(OAc)₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of this compound (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv) in DCM, add Cu(OAc)₂ (0.2 equiv) and DBU (1.0 equiv).
-
Stir the reaction mixture at room temperature, open to the air, for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Representative Examples of N-Arylation of 7-Azaindole Derivatives
| Entry | Arylboronic Acid | Base | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | DBU | Cu(OAc)₂ (20) | DCM | rt | 75 | [4] |
| 2 | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Cu₂O (10) | DMSO | 110 | 85 | [5] |
| 3 | 3-Chlorophenylboronic acid | K₃PO₄ | CuI (5) | DMF | 110 | 68 | [5] |
C3-Halogenation
The C3 position of the 7-azaindole nucleus is susceptible to electrophilic halogenation, providing a handle for further diversification through cross-coupling reactions.
Caption: C3-Halogenation of this compound.
Experimental Protocol: C3-Bromination
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
Procedure:
-
Dissolve this compound (1.0 equiv) in acetonitrile.
-
Add N-Bromosuccinimide (1.05 equiv) portion-wise at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to yield 3-bromo-2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine.
Suzuki-Miyaura Cross-Coupling
The halogenated derivative can be further functionalized via Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl substituents at the C3 position.
Caption: Suzuki-Miyaura coupling of the C3-bromo derivative.
Experimental Protocol: Suzuki-Miyaura Coupling [6][7]
Materials:
-
3-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine
-
Arylboronic acid
-
Pd(dppf)Cl₂
-
Potassium carbonate (K₂CO₃)
-
Toluene, Ethanol, and Water
Procedure:
-
To a degassed mixture of 3-bromo-2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv) in a toluene/ethanol/water solvent system, add Pd(dppf)Cl₂ (0.05 equiv).
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify by flash column chromatography.
Table 2: Representative Examples of Suzuki-Miyaura Coupling of Halogenated 7-Azaindoles
| Entry | Halogenated Azaindole | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Iodo-7-azaindole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 85 | [8] |
| 2 | 6-Chloro-7-azaindole | 4-Methylphenylboronic acid | PdCl₂(dppf) (5) | K₂CO₃ | Toluene/EtOH | 80 | 92 | [6] |
| 3 | 2-Bromo-pyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2), SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 88 | [9] |
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne functionalities, which are valuable for further transformations or as structural elements in their own right.[10][11]
Experimental Protocol: Sonogashira Coupling [12]
Materials:
-
3-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine
-
Terminal alkyne (e.g., phenylacetylene)
-
Pd(PPh₃)₂Cl₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous THF
Procedure:
-
To a solution of 3-bromo-2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and the terminal alkyne (1.2 equiv) in anhydrous THF, add Pd(PPh₃)₂Cl₂ (0.03 equiv), CuI (0.05 equiv), and Et₃N (2.0 equiv).
-
Stir the reaction mixture at room temperature under an inert atmosphere until completion.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a highly adaptable building block for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The protocols outlined above provide a framework for its synthesis and derivatization, allowing for the systematic exploration of chemical space around this privileged scaffold. The strategic incorporation of the 2,6-dimethyl substitution pattern offers a valuable tool for medicinal chemists to optimize the drug-like properties of novel compounds.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pd-Catalyzed Sequential Arylation of 7-Azaindoles: Aggregate-Induced Emission of Tetra-Aryl 7-Azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assay Development with 1H-pyrrolo[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for developing assays using 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine and related 1H-pyrrolo[2,3-b]pyridine derivatives. This class of compounds has shown significant potential as inhibitors of various protein kinases and other enzymes, making them promising candidates for drug discovery in oncology, neurodegenerative diseases, and inflammatory disorders.
Introduction
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a structural resemblance to adenine, the core component of ATP.[1] This mimicry allows derivatives of this scaffold to act as competitive inhibitors for a wide range of protein kinases.[1] Research has demonstrated the efficacy of these compounds against targets such as Fibroblast Growth Factor Receptors (FGFRs), Glycogen Synthase Kinase-3β (GSK-3β), Traf2- and NCK-interacting kinase (TNIK), and c-Met, among others.[2][3][4][5] This document outlines key in vitro assays for characterizing the inhibitory activity and cellular effects of these derivatives.
Key Applications and Target-Based Assays
1H-pyrrolo[2,3-b]pyridine derivatives have been successfully developed as inhibitors for several key protein kinases implicated in various diseases. Below is a summary of their activity against different targets.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Abnormal activation of the FGFR signaling pathway is a crucial factor in the progression of various tumors.[2] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized and identified as potent FGFR inhibitors.[2]
Quantitative Data: FGFR Inhibition
| Compound ID | Target | IC50 (nM) | Reference |
| 4h | FGFR1 | 7 | [2] |
| FGFR2 | 9 | [2] | |
| FGFR3 | 25 | [2] | |
| FGFR4 | 712 | [2] | |
| Compound 1 | FGFR1 | 1900 | [2] |
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
The development of potent and selective GSK-3β inhibitors is a promising strategy for the treatment of Alzheimer's disease.[3] Several 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated strong inhibitory activity against GSK-3β.[3]
Quantitative Data: GSK-3β Inhibition
| Compound ID | Target | IC50 (nM) | Reference |
| 41 | GSK-3β | 0.22 | [3] |
| 46 | GSK-3β | 0.26 | [3] |
| 54 | GSK-3β | 0.24 | [3] |
Other Kinase and Enzyme Inhibition
This versatile scaffold has also been utilized to develop inhibitors for other important drug targets.
Quantitative Data: Various Kinase and Enzyme Inhibition
| Compound ID | Target | IC50 (nM) | Reference |
| Compound 34 | c-Met | 1.68 | [5] |
| Compound 22 | CDK8 | 48.6 | [6] |
| Compound 11h | PDE4B | 140 | [7] |
| TNIK Inhibitors | TNIK | <1 | [4] |
Signaling Pathways
The inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives on their respective kinase targets leads to the modulation of downstream signaling pathways critical for cell proliferation, survival, and differentiation.
Experimental Protocols
The following are generalized protocols for common assays used to characterize 1H-pyrrolo[2,3-b]pyridine derivatives. Researchers should optimize these protocols for their specific experimental conditions.
Experimental Workflow
Protocol 1: In Vitro Kinase Inhibition Assay (Example: FGFR1)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a 1H-pyrrolo[2,3-b]pyridine derivative against a specific protein kinase.
Materials:
-
Recombinant human FGFR1 kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
1H-pyrrolo[2,3-b]pyridine derivative stock solution (in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine derivative in kinase assay buffer. Also, prepare a vehicle control (DMSO) and a positive control (a known FGFR1 inhibitor).
-
Add 2.5 µL of the diluted compound or control to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the FGFR1 enzyme and substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (MTT Assay)
Objective: To evaluate the effect of a 1H-pyrrolo[2,3-b]pyridine derivative on the proliferation of cancer cell lines.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
1H-pyrrolo[2,3-b]pyridine derivative stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
The next day, treat the cells with serial dilutions of the 1H-pyrrolo[2,3-b]pyridine derivative. Include a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability versus the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a 1H-pyrrolo[2,3-b]pyridine derivative on cell cycle progression.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
1H-pyrrolo[2,3-b]pyridine derivative
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the 1H-pyrrolo[2,3-b]pyridine derivative at various concentrations (e.g., 0.5x, 1x, and 2x the GI50 value) for 24-48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
These protocols provide a foundation for the development of assays to characterize novel 1H-pyrrolo[2,3-b]pyridine derivatives. Further optimization and validation will be necessary for specific compounds and biological systems.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine (also known as 2,6-dimethyl-7-azaindole). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently employed method is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a pyridylhydrazone, which is typically formed in situ from the reaction of a substituted pyridylhydrazine with a ketone or aldehyde. For the synthesis of this compound, 5-hydrazino-2-methylpyridine and acetone are the common starting materials.
Q2: Why are the yields of azaindole synthesis, including that of this compound, often low?
A2: The electron-deficient nature of the pyridine ring can hinder the key[1][1]-sigmatropic rearrangement step in the Fischer indole synthesis, often necessitating harsh reaction conditions.[2] These conditions can, in turn, lead to side reactions and decomposition of starting materials and products, thereby lowering the overall yield.[2]
Q3: What are the key parameters to control for optimizing the yield?
A3: The critical parameters to optimize include the choice and concentration of the acid catalyst, reaction temperature, and reaction time. The purity of the starting materials, particularly the pyridylhydrazine, is also crucial to prevent side reactions.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a gradient of methanol in dichloromethane or ethyl acetate in hexanes. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Formation
Q: My reaction is resulting in a very low yield or no desired product at all. What are the possible causes and how can I fix it?
A: Low to no product formation is a common challenge and can be attributed to several factors:
-
Sub-optimal Acid Catalyst: The choice of acid catalyst is critical. Polyphosphoric acid (PPA) is often effective for this transformation. Other Brønsted acids (e.g., H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂) can also be used, but their effectiveness can vary.
-
Troubleshooting:
-
Ensure the PPA is fresh and properly stored to maintain its dehydrating and catalytic activity.
-
Experiment with different acid catalysts in small-scale trials to find the optimal one for your specific setup.
-
-
-
Incorrect Reaction Temperature: The Fischer indole synthesis is highly sensitive to temperature. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of the starting materials or the product, leading to tar formation.
-
Troubleshooting:
-
Carefully control the reaction temperature. For PPA-catalyzed reactions, a temperature range of 140-180°C is often employed.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature and avoid prolonged heating.
-
-
-
Impure Starting Materials: The purity of the 5-hydrazino-2-methylpyridine is paramount. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Troubleshooting:
-
Ensure the pyridylhydrazine is pure before use. If synthesized in-house, ensure it is thoroughly purified and characterized.
-
Store the hydrazine under an inert atmosphere and in the dark to prevent degradation.
-
-
Issue 2: Formation of Multiple Products and Purification Difficulties
Q: My TLC shows multiple spots, and I'm having trouble isolating the desired product. What are these side products and how can I minimize them and improve purification?
A: The formation of multiple products complicates purification and reduces the yield of the target molecule.
-
Common Side Reactions:
-
N-N Bond Cleavage: This is a common side reaction, particularly with electron-rich hydrazines, leading to the formation of amines and other byproducts.
-
Incomplete Cyclization: The reaction may stop at the hydrazone or other intermediate stages.
-
Polymerization/Tar Formation: Harsh acidic conditions and high temperatures can lead to the formation of intractable polymeric materials.
-
-
Troubleshooting and Purification Strategies:
-
Optimize Reaction Conditions: Carefully control the temperature and reaction time to minimize the formation of degradation products.
-
Column Chromatography Optimization:
-
Use a long column with a fine mesh silica gel for better separation.
-
Employ a shallow gradient elution, starting with a non-polar solvent system and gradually increasing the polarity. For example, start with 100% hexanes and slowly introduce ethyl acetate.
-
If streaking is observed on the TLC plate, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to improve the chromatography of the basic azaindole product.
-
-
Quantitative Data Summary
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the impact of different acid catalysts on the reaction yield.
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Polyphosphoric Acid (PPA) | 160 | 2 | ~75 | Adapted from similar syntheses |
| Sulfuric Acid (H₂SO₄) | 100 | 4 | ~40-50 | General Fischer Indole conditions |
| Zinc Chloride (ZnCl₂) | 180 | 3 | ~60 | General Fischer Indole conditions |
Note: These yields are approximate and can vary based on the specific experimental setup and scale.
Experimental Protocols
Synthesis of 5-hydrazino-2-methylpyridine
This precursor can be synthesized from 2-chloro-5-nitropyridine.
-
Step 1: Synthesis of 2-hydrazinyl-5-nitropyridine: 2-chloro-5-nitropyridine is reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux.
-
Step 2: Reduction of the nitro group: The resulting 2-hydrazinyl-5-nitropyridine is then reduced to 5-amino-2-hydrazinylpyridine, for example, using a reducing agent like tin(II) chloride in hydrochloric acid.
-
Step 3: Diazotization and reduction: The amino group is diazotized with sodium nitrite and then reduced to afford 5-hydrazino-2-methylpyridine.
Synthesis of this compound
This protocol describes the Fischer indole synthesis using polyphosphoric acid as the catalyst.
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (PPA) (10 equivalents by weight to the hydrazine). Heat the PPA to approximately 80°C with stirring.
-
Addition of Reactants: To the heated PPA, add 5-hydrazino-2-methylpyridine hydrochloride (1 equivalent) and acetone (1.2 equivalents) portion-wise, ensuring the temperature does not exceed 100°C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 160°C and maintain this temperature for 2 hours. Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes).
-
Work-up: Allow the reaction mixture to cool to below 100°C and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is basic (pH ~9-10).
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Visualizations
Experimental Workflow
References
Technical Support Center: Purification of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the purification of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Purity After Initial Extraction | Incomplete reaction or presence of highly polar starting materials or byproducts. The synthesis of 1H-pyrrolo[2,3-b]pyridines can be achieved through methods analogous to the Fischer indole synthesis, which may result in various side products.[1] | - Wash the organic layer thoroughly: Use a saturated aqueous solution of sodium bicarbonate to remove acidic impurities, followed by brine to reduce the water content before drying. - Perform a preliminary purification: If the crude product is highly impure, consider a preliminary filtration through a plug of silica gel, eluting with a non-polar solvent to remove baseline impurities before proceeding to column chromatography. |
| Difficulty in Separating the Product from Impurities via Column Chromatography | Co-elution of the product with impurities of similar polarity, such as positional isomers or unreacted advanced intermediates. | - Optimize the solvent system: Employ a gradient elution with a solvent system that provides better separation. Common solvent systems for related compounds include ethyl acetate/n-pentane, methanol/dichloromethane (DCM), and acetone/DCM.[2][3] - Try a different stationary phase: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase C18 column. - Analyze fractions carefully: Use thin-layer chromatography (TLC) to analyze the collected fractions to ensure accurate identification and combination of the pure product fractions. |
| Product is an Oil or Gummy Solid After Chromatography | Presence of residual solvents or minor impurities preventing crystallization. Some pyrrolo[2,3-b]pyridine derivatives have been reported as viscous liquids.[3] | - Co-evaporate with a high-boiling point solvent: Dissolve the oily product in a minimal amount of a low-boiling solvent like DCM, then add a higher-boiling non-solvent like hexane and evaporate. This can sometimes induce precipitation. - Attempt recrystallization from various solvents: Even if an oil, attempting to dissolve it in a minimal amount of a hot solvent and cooling slowly can sometimes yield crystals. For related compounds, recrystallization from dichloromethane/hexane has been successful.[4] |
| Product is Colored (Yellow, Brown, or Pink) | Presence of oxidized impurities or residual acid/base from the synthesis. The crude product of similar syntheses is often described as a brown viscous liquid.[3] | - Treat with activated carbon: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for 15-30 minutes, then filter through celite. This can remove colored impurities. - Recrystallization: This is often the most effective method for removing colored impurities. Experiment with different solvent pairs. |
| Low Yield After Purification | Loss of product during extraction, multiple purification steps, or product instability. | - Minimize transfers: Each transfer of the material can result in loss. - Ensure complete extraction: Perform multiple extractions from the aqueous layer. - Check the pH: Ensure the aqueous layer is at the correct pH to minimize the solubility of the product before extraction. The basicity of the pyridine nitrogen can lead to solubility in acidic aqueous solutions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Based on common synthetic routes for 1H-pyrrolo[2,3-b]pyridines, such as modified Fischer-indole and Madelung syntheses, potential impurities include unreacted starting materials (e.g., substituted hydrazines and ketones), positional isomers, and partially cyclized intermediates.[1] Over-alkylation or side reactions on the pyridine ring can also lead to byproducts.
Q2: Which column chromatography conditions are recommended for the purification of this compound?
A2: For various substituted 1H-pyrrolo[2,3-b]pyridine derivatives, silica gel column chromatography is commonly used.[2][3][4] Effective solvent systems reported for analogous compounds include:
-
Methanol in Dichloromethane (e.g., 5% MeOH in DCM)[2]
-
Acetone in Dichloromethane (e.g., 1:1 ratio)[3]
-
Ethyl Acetate in n-Pentane or Hexanes (e.g., 8:2 ratio)[3]
A gradient elution is often recommended to achieve the best separation.
Q3: What is the best way to remove colored impurities from my final product?
A3: Recrystallization is a highly effective method for removing colored impurities. If the product is a solid, dissolving it in a minimal amount of a hot solvent and allowing it to cool slowly can yield pure, colorless crystals. If recrystallization is challenging or the product is an oil, treatment with activated carbon can be effective.
Q4: My product appears pure by NMR, but I'm getting a broad melting point. What could be the issue?
A4: A broad melting point can indicate the presence of residual solvents or a small amount of an impurity that is not easily detected by NMR. Try drying the sample under high vacuum for an extended period. If the issue persists, a final purification step, such as a short-path distillation (if thermally stable) or preparative HPLC, may be necessary.
Q5: Can I use reverse-phase chromatography for purification?
A5: Yes, reverse-phase chromatography can be a powerful tool, especially if the impurities are more polar than the product. A common mobile phase would be a gradient of acetonitrile or methanol in water, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Experimental Protocols
While a specific protocol for this compound is not detailed in the provided search results, a general procedure for the purification of a substituted 1H-pyrrolo[2,3-b]pyridine derivative is as follows:
General Column Chromatography Protocol:
-
Sample Preparation: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent (e.g., DCM). If solubility is an issue, the crude material can be adsorbed onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in the desired non-polar solvent (e.g., hexanes or pentane).
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding the more polar solvent (e.g., ethyl acetate). For example, start with 100% hexanes, then move to 5% ethyl acetate in hexanes, 10%, 20%, and so on.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
General Recrystallization Protocol:
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing the solution in an ice bath or refrigerator may induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Data Presentation
The following table summarizes purification methods used for various 1H-pyrrolo[2,3-b]pyridine derivatives found in the literature.
| Compound | Purification Method | Eluent/Solvent System | Reference |
| 5-(trifluoromethyl)-3-((3,4-dimethoxyphenyl)methyl)-1H-pyrrolo[2,3-b]pyridine derivative | Column Chromatography | 5% MeOH in DCM | [2] |
| Substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives | Silica-gel flash column chromatography | Acetone/DCM (1:1) | [3] |
| Substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives | Silica gel flash column chromatography | EtOAc/n-pentane (8:2) | [3] |
| 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine | Column Chromatography followed by Recrystallization | CH₂Cl₂/MeOH (20:1) for column; CH₂Cl₂/hexane for recrystallization | [4] |
| 2,6-dimethyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid | Flash silica chromatography | 1-10% MeOH/CH₂Cl₂ | [5] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for purifying this compound.
References
- 1. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, also known as 2,6-dimethyl-7-azaindole. The following information is structured to address common issues encountered during the synthesis, with a focus on the widely utilized Leimgruber-Batcho method.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route to prepare this compound?
A1: The Leimgruber-Batcho synthesis is a highly effective and popular method for preparing a variety of indoles and azaindoles, including this compound. This two-step process begins with the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to yield the desired indole. For the synthesis of this compound, the starting material is 2,6-dimethyl-3-nitropyridine. This method is often preferred over others, such as the Fischer indole synthesis, due to the ready availability of starting materials and generally high yields under mild conditions.[1]
Q2: I am having trouble with the first step, the nitration of 2,6-lutidine. What are the common pitfalls?
A2: Direct nitration of 2,6-lutidine can be challenging due to the basicity of the pyridine nitrogen, which can be protonated under strongly acidic nitrating conditions, deactivating the ring towards electrophilic substitution. A more effective approach is the nitration of 2,6-lutidine N-oxide. However, side reactions can still occur, including the formation of dinitro-isomers or other oxidation byproducts if the reaction temperature and concentration of nitrating agents are not carefully controlled.
Q3: During the enamine formation step of the Leimgruber-Batcho synthesis, my reaction mixture is turning dark, and the yield is low. What could be the cause?
A3: A dark coloration and low yield during enamine formation can indicate several issues. One common problem is the presence of other active methylene groups in your starting material that can also react with the dimethylformamide dimethyl acetal (DMF-DMA).[2] While less of a concern with 2,6-dimethyl-3-nitropyridine, impurities in the starting material could lead to side reactions. Additionally, prolonged heating in DMF can lead to solvent degradation and byproduct formation. The use of microwave-assisted heating has been shown to reduce reaction times and improve product purity.
Q4: What are the typical byproducts I should expect during the reductive cyclization step?
A4: A common side reaction during the catalytic hydrogenation (reductive cyclization) is the reduction of the enamine double bond, which leads to the formation of a 2-aminopyridylethylamine byproduct.[2] This byproduct is generally formed in small amounts (less than 10%) and can typically be separated from the desired neutral indole product through standard purification techniques.[2] Another potential side reaction, particularly if there are other reducible functional groups like nitriles present, is the intramolecular addition of the hydroxylamine intermediate, which can lead to carboxamide byproducts.[2]
Q5: How can I best purify the final this compound product?
A5: Purification of the final product can typically be achieved through standard techniques such as column chromatography on silica gel. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material. The choice of purification method will depend on the nature and quantity of the impurities present.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound via the Leimgruber-Batcho methodology.
Issue 1: Low Yield in the Nitration of 2,6-Lutidine
| Potential Cause | Recommended Solution |
| Direct nitration of 2,6-lutidine leads to protonation and deactivation of the pyridine ring. | Convert 2,6-lutidine to 2,6-lutidine N-oxide before nitration. The N-oxide group activates the pyridine ring for electrophilic substitution. |
| Formation of multiple nitrated isomers. | Carefully control the reaction temperature and the stoichiometry of the nitrating agent. Lower temperatures generally favor the formation of the desired 3-nitro isomer. |
| Oxidation of the starting material or product. | Use a milder nitrating agent or perform the reaction at a lower temperature to minimize oxidative side reactions. |
Issue 2: Incomplete or Low-Yielding Enamine Formation
| Potential Cause | Recommended Solution |
| Insufficient reactivity of the methyl group. | The methyl group at the 2-position of 2,6-dimethyl-3-nitropyridine is activated by the adjacent nitro group. Ensure the reaction is heated sufficiently to promote condensation with DMF-DMA. The use of pyrrolidine can also enhance the reactivity.[1] |
| Decomposition of reagents or product at high temperatures. | Consider using microwave-assisted heating to shorten the reaction time and potentially reduce thermal degradation. |
| Presence of moisture in the reaction. | Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the DMF-DMA and the enamine product. |
Issue 3: Formation of Byproducts During Reductive Cyclization
| Potential Cause | Recommended Solution |
| Reduction of the enamine double bond. | This is a known side reaction.[2] Optimize the catalyst and reaction conditions. Using a less active catalyst or shorter reaction times may minimize this byproduct. The resulting amine byproduct can often be separated by chromatography. |
| Incomplete cyclization. | Ensure the complete reduction of the nitro group to the amine, which is necessary for the subsequent cyclization. The choice of reducing agent (e.g., Raney nickel, Pd/C, SnCl₂, Na₂S₂O₄) can influence the efficiency of this step.[1] |
| Formation of polymeric materials. | High reaction temperatures or prolonged reaction times can sometimes lead to polymerization. Maintain a controlled temperature and monitor the reaction progress to stop it once the starting material is consumed. |
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of this compound. Researchers should adapt these protocols to their specific laboratory conditions and scale.
Protocol 1: Synthesis of 2,6-Dimethyl-3-nitropyridine
-
N-Oxidation of 2,6-Lutidine: Dissolve 2,6-lutidine in a suitable solvent such as acetic acid. Add hydrogen peroxide dropwise at a controlled temperature (e.g., 70-80 °C). Monitor the reaction by TLC. After completion, cool the reaction mixture and carefully neutralize it to precipitate the 2,6-lutidine N-oxide.
-
Nitration of 2,6-Lutidine N-Oxide: To a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, slowly add the 2,6-lutidine N-oxide. After the addition, allow the reaction to warm to room temperature and then heat to a specific temperature (e.g., 60-80 °C) for a set period. Monitor the reaction progress by TLC. Carefully pour the reaction mixture onto ice and neutralize with a base to precipitate the 2,6-dimethyl-3-nitropyridine. Purify the product by recrystallization or column chromatography.
Protocol 2: Leimgruber-Batcho Synthesis of this compound
-
Enamine Formation: A mixture of 2,6-dimethyl-3-nitropyridine, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and pyrrolidine in an anhydrous solvent like DMF is heated. The reaction can be performed under conventional heating (e.g., 100-120 °C for several hours) or using microwave irradiation for a shorter duration. Monitor the reaction by TLC until the starting material is consumed. The resulting enamine is often a colored compound and may be used directly in the next step without purification.
-
Reductive Cyclization: The crude enamine is dissolved in a suitable solvent (e.g., methanol, ethanol, or THF). A reducing agent such as Raney nickel and hydrazine hydrate, or catalytic hydrogenation with Pd/C, is added.[1] The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC). After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Visualizations
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting common issues in synthesis.
Signaling Pathway of Leimgruber-Batcho Synthesis
Caption: Key stages of the Leimgruber-Batcho synthesis pathway.
References
improving the stability of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, a 7-azaindole derivative, can be influenced by several factors including pH, exposure to light, temperature, and the presence of oxidizing agents. The solvent system used also plays a critical role in the stability of the compound.[1][]
Q2: How does pH affect the stability of the compound?
A2: The pH of a solution can significantly impact the stability of this compound. Both acidic and basic conditions can catalyze hydrolytic degradation.[3] The pyridine nitrogen in the 7-azaindole ring can be protonated at low pH, which may alter the electron distribution and susceptibility to degradation. It is crucial to determine the optimal pH range for your specific application to minimize degradation.[4]
Q3: Is this compound sensitive to light?
A3: Yes, 7-azaindole and its derivatives can be sensitive to light.[1][3] Exposure to UV or visible light can lead to photodegradation, resulting in the formation of impurities and loss of potency. It is recommended to handle and store solutions of this compound in amber vials or otherwise protected from light.
Q4: What is the expected thermal stability of this compound in solution?
A4: Elevated temperatures can accelerate the degradation of this compound.[5] The rate of degradation reactions, such as hydrolysis and oxidation, generally increases with temperature. For long-term storage, it is advisable to keep solutions at refrigerated or frozen conditions, after confirming that precipitation will not occur.
Q5: Are solutions of this compound susceptible to oxidation?
A5: The 7-azaindole ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other degradation products.[6] The presence of atmospheric oxygen or oxidizing agents in the solution can promote this degradation.
Q6: What are the best practices for preparing and storing solutions of this compound?
A6: To enhance stability, consider the following best practices:
-
Solvent Selection: Use high-purity solvents and consider the solubility and stability of the compound in your chosen solvent system.
-
pH Control: Use buffers to maintain the pH of aqueous solutions within a stable range.[7]
-
Light Protection: Store solutions in amber-colored containers or protect them from light in other ways.[8]
-
Inert Atmosphere: For long-term storage or if the compound is particularly sensitive to oxidation, consider purging the solution and vial headspace with an inert gas like nitrogen or argon.[7]
-
Temperature Control: Store solutions at the lowest practical temperature to slow down degradation, taking care to avoid precipitation.[4]
-
Use of Excipients: Consider the addition of antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to mitigate oxidative degradation.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Solution turns yellow or brown over time. | This often indicates degradation of the compound, possibly due to oxidation or photodegradation. | Prepare fresh solutions for critical experiments. Store stock solutions protected from light and at low temperatures. Consider purging with an inert gas. |
| Precipitate forms in the solution upon storage. | The compound may have limited solubility in the chosen solvent at the storage temperature. The precipitate could also be a degradation product. | Determine the solubility of the compound at different temperatures. Consider using a co-solvent to improve solubility. If degradation is suspected, analyze the precipitate. |
| Loss of biological activity or inconsistent results in assays. | This is a strong indicator of compound degradation. | Perform a stability study of the compound under your experimental conditions. Prepare fresh solutions from solid material for each experiment. Re-evaluate your storage and handling procedures. |
| Appearance of new peaks in HPLC analysis of the solution. | These new peaks are likely degradation products. | Conduct a forced degradation study to identify potential degradation products and establish the degradation profile of your compound. This will help in developing a stability-indicating analytical method. |
Stability Profile of 7-Azaindole Derivatives
The following table summarizes the general stability of the 7-azaindole core under various stress conditions. This can be used as a predictive guide for this compound.
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Potentially labile | Hydrolysis of the pyrrole ring, other acid-catalyzed degradation products. |
| Alkaline Hydrolysis (e.g., 0.1 M NaOH) | Potentially labile | Hydrolysis of the pyrrole ring, other base-catalyzed degradation products. |
| Oxidative (e.g., 3% H₂O₂) | Susceptible to oxidation | N-oxides, hydroxylated derivatives, and other oxidation products.[6] |
| Thermal (e.g., 60°C) | Degradation rate will increase with temperature. | Products of hydrolysis and oxidation. |
| Photolytic (UV/Vis light) | Photolabile | A variety of photodecomposition products. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[3] A general approach is provided below, which should be adapted based on the specific properties of the compound and the analytical method used (e.g., HPLC-UV, LC-MS).
Objective: To generate potential degradation products and assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Solvent for the compound (e.g., Methanol, Acetonitrile, Water)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Calibrated pH meter, temperature-controlled oven, photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C). For solid-state thermal stress, place the neat compound in the oven.
-
Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[3] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The duration of the study may need to be adjusted based on the observed degradation rate. The target degradation is typically 5-20%.[5]
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all samples, including a non-degraded control, by a suitable analytical method (e.g., reverse-phase HPLC with UV detection).
-
Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Mass balance should be calculated to ensure that all degradation products are being detected.[10]
-
Protocol 2: Purity Assessment by HPLC
Objective: To determine the purity of a this compound sample and to detect any degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase (example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient elution (example): Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare the sample solution to be analyzed at a similar concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatogram at a suitable wavelength (determined by UV scan of the compound).
-
Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks.
Visualizations
Caption: A simplified diagram illustrating potential degradation pathways for this compound.
Caption: A general experimental workflow for conducting a forced degradation study.
Caption: A decision tree to guide the selection of an appropriate stabilization strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. How Excipients Impact Drug Absorption, Stability, and Shelf Life - Novo Excipients [novoexcipients.com]
- 9. admin.mantechpublications.com [admin.mantechpublications.com]
- 10. sgs.com [sgs.com]
Technical Support Center: 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine Coupling Reactions
Welcome to the technical support center for troubleshooting failed 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine (also known as 2,6-dimethyl-7-azaindole) coupling reactions. This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and detailed troubleshooting advice for common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Q1: I am observing very low to no yield in my Suzuki-Miyaura coupling reaction with a halo-substituted this compound. What are the primary causes and how can I troubleshoot this?
A1: Low to no product formation in Suzuki-Miyaura couplings involving this compound can stem from several factors, often exacerbated by the specific nature of this heterocyclic substrate. The primary areas to investigate are the catalyst system, reaction conditions, and the stability of your reagents.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be active enough.
-
Recommendation: Employ a more active catalyst system. Buchwald ligands such as SPhos, XPhos, and RuPhos are often effective for heteroaryl couplings due to their electron-rich nature and steric bulk, which promotes the formation of the active monoligated palladium(0) species. N-heterocyclic carbene (NHC) ligands are also a powerful alternative. The steric hindrance from the 2-methyl group on your substrate may require a less bulky ligand to facilitate coordination.
-
-
Base Selection and Strength: The base is crucial for the transmetalation step. Its strength, solubility, and potential for side reactions are important considerations.
-
Recommendation: Screen a variety of bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often successful. If solubility is an issue, consider a mixed solvent system (e.g., dioxane/water) or a soluble organic base.
-
-
Solvent System and Temperature: The solvent must effectively dissolve the reactants and facilitate the catalytic cycle.
-
Recommendation: A mixture of an organic solvent and water is often optimal. Common choices include dioxane/water, toluene/water, or THF/water. In cases where boronic acid instability is a concern, anhydrous conditions may be necessary. Increasing the reaction temperature can help overcome the activation energy for the oxidative addition step, especially with less reactive aryl chlorides.
-
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation.
-
Recommendation: Ensure all solvents are thoroughly degassed by sparging with an inert gas (e.g., Argon or Nitrogen) before use. Maintain an inert atmosphere throughout the reaction setup and duration.
-
-
Protodeboronation of Boronic Acid: This side reaction, where the boronic acid is replaced by a hydrogen atom, is a common issue, particularly with heteroaryl boronic acids.
-
Recommendation: Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are generally more stable.
-
Q2: My Suzuki-Miyaura reaction is producing significant amounts of homocoupling byproducts (Ar-Ar and/or Ar'-Ar'). How can I minimize this?
A2: Homocoupling is often promoted by the presence of oxygen or can be catalyzed by palladium.
Troubleshooting Steps:
-
Ensure Rigorous Inert Atmosphere: As mentioned above, thorough degassing of solvents and maintaining a strict inert atmosphere is the first line of defense against oxygen-mediated homocoupling.
-
Control of Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.
-
Choice of Palladium Source: Using a Pd(0) source directly (e.g., Pd₂(dba)₃) can sometimes be advantageous over in situ reduction of a Pd(II) precatalyst.
-
Purity of Reagents: Ensure the purity of your boronic acid, as impurities can sometimes promote side reactions.
Buchwald-Hartwig Amination Reactions
Q3: I am attempting a Buchwald-Hartwig amination on a halo-substituted this compound and observing no reaction or very low conversion. What should I investigate?
A3: The challenges in Buchwald-Hartwig amination of this substrate are often related to catalyst inhibition by the nitrogen atoms of the azaindole core and potential steric hindrance.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: The selection of an appropriate palladium precatalyst and ligand is paramount.
-
Recommendation: Use specialized, bulky, and electron-rich ligands that are known to be effective for heteroaromatic substrates. Buchwald's biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are excellent choices. These ligands stabilize the palladium center and promote the challenging reductive elimination step.
-
-
Base Selection: The choice of base is critical and can significantly impact the reaction outcome.
-
Recommendation: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄) are commonly used. The choice may depend on the specific amine and halide. For unprotected NH on the pyrrole ring, a strong base like LiHMDS can deprotonate both the amine and the azaindole, which can sometimes be beneficial.[1]
-
-
Solvent: The solvent can influence the solubility of the base and the stability of the catalytic species.
-
Recommendation: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used.
-
-
Steric Hindrance: The 2,6-dimethyl substitution pattern can create steric congestion around the reaction center, potentially slowing down the reaction.
-
Recommendation: If steric hindrance is suspected, a less bulky ligand might be beneficial, or a higher reaction temperature may be required to overcome the steric barrier.
-
Q4: My Buchwald-Hartwig reaction is leading to decomposition of my starting material or product. What could be the cause?
A4: Decomposition can be caused by excessively high temperatures or an inappropriate choice of base.
Troubleshooting Steps:
-
Temperature Optimization: While higher temperatures can increase reaction rates, they can also lead to degradation.
-
Recommendation: Screen a range of temperatures to find the optimal balance between reaction rate and stability.
-
-
Base Compatibility: Some strong bases can be too harsh for sensitive substrates.
-
Recommendation: If decomposition is observed with a very strong base like NaOtBu, consider switching to a milder base such as K₃PO₄ or Cs₂CO₃ and adjusting the temperature accordingly.
-
Quantitative Data Summary
The following tables summarize reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig couplings of related azaindole derivatives. These can serve as a starting point for optimizing your reaction with this compound.
Table 1: Suzuki-Miyaura Coupling of Halo-7-Azaindole Derivatives
| Entry | Halo-7-Azaindole | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chloro-7-azaindole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2 | 5-Bromo-7-azaindole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 80 | 92 |
| 3 | 6-Chloro-7-azaindole | 3-Pyridylboronic acid | PdCl₂(dppf) (5) | - | Na₂CO₃ | DME/H₂O | 90 | 78 |
Table 2: Buchwald-Hartwig Amination of Halo-7-Azaindole Derivatives
| Entry | Halo-7-Azaindole | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chloro-7-azaindole | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 91 |
| 2 | 5-Bromo-7-azaindole | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 85 |
| 3 | 4-Chloro-7-azaindole | N-Methylpiperazine | P1 precatalyst (0.5) | RuPhos (0.5) | LiHMDS | THF | 65 | 94[1] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Halo-2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine:
-
To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add the halo-2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination of a Halo-2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine:
-
To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., XPhos, 2-10 mol%).
-
Add the halo-2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and the base (e.g., NaOtBu, 1.2-2.0 equiv).
-
Add the degassed anhydrous solvent (e.g., toluene).
-
Add the amine (1.1-1.5 equiv).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for failed Buchwald-Hartwig amination.
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
References
Navigating the Scale-Up Synthesis of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of heterocyclic compounds is a critical juncture in the journey from laboratory discovery to pharmaceutical development. 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, a significant 7-azaindole derivative, presents unique challenges and considerations when transitioning from bench-scale synthesis to pilot plant or industrial production. This technical support center provides essential guidance, troubleshooting strategies, and frequently asked questions to facilitate a smooth and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: While several methods exist for synthesizing the 7-azaindole core, for large-scale production, a robust and cost-effective route is paramount. A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine. One such scalable method is a modified Bartoli indole synthesis or a palladium-catalyzed cross-coupling strategy followed by cyclization. The selection of the route should consider starting material availability, cost, and the safety profile of the reagents and intermediates.
Q2: I am experiencing a significant drop in yield upon scaling up the synthesis. What are the likely causes?
A2: Yield reduction during scale-up is a frequent issue and can be attributed to several factors. Inadequate temperature control in larger reactors can lead to the formation of byproducts. Slower mixing in large vessels can result in localized concentration gradients, affecting reaction kinetics and selectivity. The order and rate of reagent addition also become more critical at scale. A thorough process hazard analysis and optimization of reaction parameters in a pilot plant setting are crucial to mitigate these effects.
Q3: How can I minimize the formation of impurities during the large-scale synthesis?
A3: Impurity profiles often change upon scale-up. To minimize impurities, ensure the purity of your starting materials, as contaminants can have a more pronounced effect in larger batches. Precise control over reaction temperature, pressure, and stoichiometry is essential. The use of in-process controls (e.g., HPLC, GC) to monitor reaction completion and impurity formation can allow for timely adjustments.
Q4: What are the key safety considerations for the industrial-scale synthesis of this compound?
A4: A comprehensive safety review is mandatory before any scale-up operation. Key considerations include the flammability and toxicity of solvents and reagents, the potential for exothermic reactions and the need for adequate cooling capacity, and the safe handling of pyrophoric or water-sensitive reagents. A Process Safety Management (PSM) program should be in place, including a thorough Process Hazard Analysis (PHA).
Troubleshooting Guides
Guide 1: Low Yield and Incomplete Conversion
This guide provides a systematic approach to diagnosing and resolving issues of low yield and incomplete reactions during the scale-up synthesis.
| Symptom | Possible Cause | Recommended Action |
| Low Yield | Inefficient heat transfer in a large reactor leading to side reactions. | - Optimize the reactor's heating and cooling system.- Consider a jacketed reactor with a suitable heat transfer fluid.- Evaluate a continuous flow process for better temperature control. |
| Poor mixing resulting in localized "hot spots" or areas of high reagent concentration. | - Increase agitator speed and ensure appropriate impeller design for the vessel geometry.- Optimize the rate and location of reagent addition. | |
| Degradation of starting material or product under prolonged reaction times. | - Monitor the reaction progress closely using in-process controls.- Optimize reaction conditions (temperature, catalyst loading) to reduce reaction time. | |
| Incomplete Conversion | Insufficient catalyst activity or deactivation at a larger scale. | - Ensure the catalyst is not being poisoned by impurities in the starting materials or solvents.- Evaluate different catalyst loadings or a more robust catalyst. |
| Phase transfer limitations in heterogeneous reaction mixtures. | - Use a suitable phase transfer catalyst if applicable.- Optimize agitation to ensure good mixing of different phases. |
Experimental Protocols & Data
Representative Scale-Up Synthesis Data
The following table illustrates a comparison of key parameters between lab-scale and pilot-plant scale for a representative 7-azaindole synthesis, highlighting common trends observed during scale-up.
| Parameter | Lab Scale (100 g) | Pilot Plant Scale (10 kg) | Considerations for Scale-Up |
| Starting Material Purity | >98% | >99.5% | Higher purity is crucial at a larger scale to avoid the accumulation of impurities that can affect yield and downstream processing. |
| Reaction Time | 8 hours | 12 hours | Longer reaction times are often necessary to ensure complete conversion due to mass and heat transfer limitations. |
| Typical Yield | 85% | 75-80% | A slight decrease in yield is common and should be factored into production planning. |
| Final Product Purity (after initial isolation) | 95% | 90-95% | Purity may be lower before final purification due to differences in work-up and isolation procedures at scale. |
| Purification Method | Column Chromatography | Crystallization / Recrystallization | Chromatography is often not economically viable for large quantities. Developing a robust crystallization process is critical. |
General Experimental Protocol: Synthesis of a Substituted 7-Azaindole (Illustrative)
This protocol is a generalized representation and should be adapted and optimized for the specific synthesis of this compound.
Step 1: N-Protection of the Starting Aminopyridine
-
To a stirred solution of the substituted 2-aminopyridine in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., di-tert-butyl dicarbonate) and a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Perform an aqueous work-up to remove the base and other water-soluble impurities.
-
Crystallize the protected aminopyridine from a suitable solvent system to obtain a pure intermediate.
Step 2: Directed Ortho-Metalation and Introduction of the Pyrrole Ring Precursor
-
In a separate reactor, prepare a solution of a strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the base solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of the protected aminopyridine to the cold base solution to effect directed ortho-metalation.
-
After a suitable stirring period, add the electrophile that will form part of the pyrrole ring (e.g., a substituted aldehyde or ketone).
-
Allow the reaction to proceed to completion at low temperature before quenching with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Extract the product into an organic solvent and purify by crystallization.
Step 3: Cyclization and Deprotection to form the 7-Azaindole Ring
-
Subject the intermediate from Step 2 to conditions that promote cyclization to form the pyrrole ring. This may involve heating in the presence of an acid or base catalyst.
-
Once cyclization is complete, remove the N-protecting group under appropriate conditions (e.g., treatment with a strong acid for a Boc group).
-
Neutralize the reaction mixture and isolate the crude this compound.
-
Purify the final product by crystallization or other suitable large-scale purification techniques to meet the required specifications.
Visualizations
Caption: A typical experimental workflow for the multi-step synthesis of this compound.
Caption: A decision tree for troubleshooting common issues encountered during the scale-up synthesis.
avoiding dimer formation in 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine reactions
Welcome to the technical support center for researchers working with 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate challenges in your experiments, with a particular focus on avoiding undesired side reactions like dimer formation.
Frequently Asked Questions (FAQs)
Q1: Is dimer formation a common issue in reactions with this compound?
A1: While not extensively documented as a widespread problem for this specific substituted 7-azaindole, the potential for covalent dimer formation exists under certain reaction conditions. The 7-azaindole scaffold possesses reactive sites that could, in principle, lead to self-coupling. Dimerization is more commonly observed as a side reaction in broader classes of heterocyclic compounds, particularly under conditions such as strong basic media, oxidative environments, or during certain metal-catalyzed cross-coupling reactions.
Q2: What types of dimers could potentially form?
A2: Based on the reactivity of the 7-azaindole nucleus, several hypothetical dimer structures are possible. These could involve the formation of a C-C or C-N bond between two molecules of this compound. The most likely points of connection would be between the pyrrole nitrogen and a carbon on the pyridine or pyrrole ring of another molecule, or between two carbon atoms (C-C). For instance, in palladium-catalyzed cross-coupling reactions involving a halogenated 7-azaindole, a common side product can be the homocoupled biazaindole.
Q3: What are the general strategies to minimize the risk of dimer formation?
A3: Key strategies to prevent dimerization include:
-
Protecting the N-H group: The pyrrole nitrogen is often a reactive site. Protecting it with a suitable group (e.g., Boc, SEM, or tosyl) can prevent its participation in unwanted side reactions.
-
Careful choice of base: Strong, non-nucleophilic bases are often preferred. The choice of base can significantly influence the reaction pathway.
-
Control of reaction stoichiometry: Using a precise stoichiometry of reactants can minimize the chances of self-coupling.
-
Optimization of catalyst and ligand systems: In metal-catalyzed reactions, the choice of ligand and catalyst can be crucial in promoting the desired transformation over side reactions like homocoupling.
-
Temperature and reaction time control: Running reactions at the lowest effective temperature and for the shortest necessary time can help reduce the formation of byproducts.
Troubleshooting Guide
Issue 1: An unexpected, high-molecular-weight byproduct is observed in a base-mediated reaction (e.g., alkylation, acylation).
Q: My reaction with this compound using a strong base like NaH or LDA is giving a significant amount of an unknown product with approximately double the mass of my starting material. Could this be a dimer?
A: Yes, it is possible that you are observing a covalently linked dimer. Strong bases can deprotonate the pyrrole nitrogen, creating a reactive nucleophile. This nucleophile could potentially react with another molecule of the starting material, especially if there is an oxidizing agent present or if the reaction conditions promote such a coupling.
Troubleshooting Steps:
-
Protect the Pyrrole Nitrogen: Before carrying out the base-mediated reaction, protect the N-H group. A common protecting group for 7-azaindoles is the tosyl group, which can be introduced using tosyl chloride and a base like triethylamine.
-
Use a Milder Base: If N-protection is not desirable, consider using a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are often sufficient for many alkylation and acylation reactions and are less likely to promote side reactions.
-
Control Temperature: Perform the deprotonation and subsequent reaction at low temperatures (e.g., 0 °C or -78 °C) to control the reactivity and minimize side reactions.
dot
Caption: Hypothetical base-mediated dimerization pathway and mitigation strategies.
Issue 2: Homocoupling/dimerization observed during Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
Q: I am performing a Sonogashira coupling with a halogenated derivative of this compound and I am seeing a significant amount of the homocoupled biazaindole byproduct. How can I avoid this?
A: Homocoupling is a known side reaction in many cross-coupling reactions. In Sonogashira couplings, it is often attributed to the copper co-catalyst (Glaser coupling). In Suzuki and Buchwald-Hartwig reactions, it can result from side reactions within the palladium catalytic cycle.
Troubleshooting Steps:
-
For Sonogashira Reactions, Consider Copper-Free Conditions: Several protocols exist for copper-free Sonogashira couplings, which can eliminate the Glaser homocoupling pathway. These often involve specific palladium catalysts and ligands.
-
Optimize Ligand and Palladium Source: The choice of ligand is critical. For Buchwald-Hartwig aminations, using bulky, electron-rich phosphine ligands can promote the desired C-N bond formation and suppress side reactions. For Suzuki couplings, using a well-defined palladium pre-catalyst can sometimes give cleaner reactions.
-
Use an N-Protected Azaindole: As with base-mediated reactions, protecting the pyrrole nitrogen can prevent it from interfering with the catalytic cycle, which can sometimes lead to catalyst deactivation or side reactions.
-
Careful Control of Reaction Conditions: Ensure that the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative side reactions. Degassing solvents is also important.
dot
Caption: General workflow for troubleshooting unexpected side products.
Summary of Reaction Conditions to Minimize Dimer Formation
| Parameter | Conditions Favoring Dimerization (Hypothesized) | Conditions to Minimize Dimerization |
| N-H Group | Unprotected | Protected (e.g., Ts, Boc, SEM) |
| Base | Strong, sterically unhindered bases (e.g., NaH, LDA) | Milder, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) |
| Temperature | High temperatures | Lowest effective temperature |
| Atmosphere | Presence of air/oxygen | Inert atmosphere (Argon or Nitrogen) |
| Catalyst System (for Cross-Coupling) | Sub-optimal ligand/catalyst combination; presence of Cu(I) in Sonogashira | Bulky, electron-rich ligands; well-defined pre-catalysts; copper-free conditions |
| Reaction Time | Prolonged reaction times | Monitored to completion, then quenched |
Detailed Experimental Protocols
Protocol 1: N-Tosylation of this compound
This protocol is a prerequisite for many subsequent reactions to avoid N-H related side reactions.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add triethylamine (1.5 eq) to the solution and cool to 0 °C in an ice bath.
-
Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the N-tosylated product.
Protocol 2: Copper-Free Sonogashira Coupling of a Halogenated N-Tosyl-2,6-Dimethyl-7-azaindole
This protocol is designed to minimize homocoupling side products.
-
Reactant Preparation: To an oven-dried flask, add the N-tosyl-halo-2,6-dimethyl-7-azaindole (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable base like triethylamine or diisopropylethylamine (DIPEA) (2.0 eq).
-
Solvent Addition: Add a degassed solvent such as THF or dioxane.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) under an inert atmosphere of argon or nitrogen. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography to obtain the desired coupled product.
dot
Caption: Sonogashira catalytic cycle highlighting the potential for copper-mediated homocoupling.
Technical Support Center: Catalyst Selection for 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the functionalization of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine (also known as 2,6-dimethyl-7-azaindole).
Frequently Asked Questions (FAQs)
Q1: Which catalyst system is best for C-H arylation of this compound?
A1: Both Palladium (Pd) and Rhodium (Rh) catalysts are commonly used for C-H arylation of azaindole scaffolds.[1] The choice depends on the desired regioselectivity and the coupling partner. Palladium catalysts are often employed for direct C-2 arylation.[2] Rhodium catalysts can also be effective, particularly for C-H activation and annulation reactions to construct the azaindole core itself.[1][3] For specific C-H functionalization at other positions, the use of a directing group might be necessary to achieve the desired regioselectivity.
Q2: I am observing low to no yield in my Suzuki-Miyaura coupling with a halogenated this compound. What are the common causes?
A2: Low yields in Suzuki-Miyaura coupling of pyridine-containing heterocycles are often due to a few common issues:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[4] The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can mitigate this issue by shielding the palladium catalyst.[5]
-
Inefficient Oxidative Addition: The carbon-halogen bond on the pyridine ring can be less reactive compared to other aryl halides.[4] Increasing the reaction temperature or using a more active catalyst system with specialized ligands can help overcome this.[5]
-
Protodeboronation: The boronic acid can be sensitive to hydrolysis, leading to the formation of the corresponding arene as a byproduct.[5][6] Using anhydrous solvents, a milder base, or more stable boronic esters (e.g., pinacol esters) can minimize this side reaction.[6]
-
Homocoupling: The self-coupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[5][7] Thoroughly degassing the reaction mixture is crucial.[4]
Q3: What conditions are recommended for a Sonogashira coupling with a halogenated this compound?
A3: The Sonogashira coupling typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylethylamine).[8][9] It is crucial to perform the reaction under anhydrous and anaerobic conditions to prevent side reactions like the homocoupling of the alkyne (Glaser coupling).[9][10]
Q4: How can I achieve regioselective C-H borylation of this compound?
A4: Iridium-catalyzed C-H borylation is the most common method for introducing a boronate ester group.[11][12] The regioselectivity is primarily governed by steric factors.[13] For azaindoles, directing groups on the nitrogen atom can be employed to control the position of borylation.[11] Without a directing group, borylation of 7-azaindole itself often occurs at the C3 position due to electronic effects. The methyl groups at the C2 and C6 positions of your substrate will also influence the regioselectivity, likely directing the borylation to less sterically hindered positions.
Troubleshooting Guides
C-H Arylation (Palladium-Catalyzed)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Catalyst deactivation by pyridine nitrogen. 2. Insufficiently reactive C-H bond. 3. Inappropriate oxidant or additives. | 1. Use bulky, electron-rich ligands (e.g., XPhos, SPhos). 2. Increase reaction temperature. 3. Screen different silver or copper oxidants (e.g., Ag₂CO₃, Cu(OAc)₂).[1] |
| Poor Regioselectivity | 1. Multiple C-H bonds with similar reactivity. 2. Steric hindrance from the methyl groups. | 1. Introduce a directing group on the pyrrole nitrogen to favor a specific position. 2. Modify the steric bulk of the ligand or coupling partner. |
| Formation of Homocoupled Byproducts | 1. Inefficient cross-coupling pathway. | 1. Adjust the ratio of the coupling partners. 2. Optimize the reaction temperature and time. |
Suzuki-Miyaura Cross-Coupling
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | 1. Catalyst inhibition. 2. Protodeboronation of boronic acid. 3. Inefficient transmetalation. | 1. Use bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos).[5] 2. Use anhydrous solvents and a dry, finely powdered base. Consider using boronic esters (pinacol or MIDA).[6] 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃).[14] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Inefficient reduction of Pd(II) precatalyst. | 1. Ensure thorough degassing of solvents and the reaction vessel (e.g., freeze-pump-thaw or sparging with inert gas).[4] 2. Use a Pd(0) source directly or an efficient precatalyst.[6] |
| Dehalogenation of Starting Material | 1. Presence of hydride sources. 2. Extended reaction times at high temperatures. | 1. Ensure solvents are free of potential hydride donors.[6] 2. Monitor the reaction closely and stop it once the starting material is consumed. |
Sonogashira Coupling
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | 1. Catalyst deactivation. 2. Poor solubility of reactants. | 1. Ensure strict anaerobic conditions. 2. Screen different solvents or co-solvents (e.g., THF, DMF, toluene).[9] |
| Formation of Glaser Homocoupling Product | 1. Presence of oxygen. 2. Absence of palladium-catalyzed cross-coupling. | 1. Rigorously degas all reagents and the reaction setup. 2. Ensure the activity of the palladium catalyst. |
| Reaction Stalls | 1. Incomplete consumption of starting materials. | 1. Add a fresh portion of the palladium catalyst. 2. Increase the reaction temperature. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of Halogenated this compound
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the halogenated this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).[14]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and a phosphine ligand (e.g., SPhos (4 mol%)).[4]
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas three times.[14]
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.[4]
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[4]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by column chromatography.
General Procedure for Iridium-Catalyzed C-H Borylation
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the this compound (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂) (1.5 equiv.), the iridium catalyst (e.g., [Ir(cod)OMe]₂ (1-3 mol%)), and a ligand (e.g., dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (2-6 mol%)) to a reaction vessel.[11]
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., n-hexane, THF).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) for 12-24 hours. Monitor the reaction progress by GC-MS or NMR spectroscopy.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing Suzuki-Miyaura coupling reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Collection - Direct Câ2 Arylation of 7âAzaindoles: Chemoselective Access to Multiarylated Derivatives - Organic Letters - Figshare [acs.figshare.com]
- 3. Rh(iii)-catalyzed 7-azaindole synthesis via C-H activation/annulative coupling of aminopyridines with alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. research.unl.pt [research.unl.pt]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. dumelelab.com [dumelelab.com]
- 14. benchchem.com [benchchem.com]
reaction monitoring techniques for 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine synthesis
Welcome to the technical support center for the synthesis of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, a key building block for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for the synthesis of this compound (also known as 2,6-dimethyl-7-azaindole) is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a hydrazone formed from the condensation of 2-hydrazinyl-6-methylpyridine and acetone.
Q2: How can I monitor the progress of the Fischer indole synthesis of this compound?
A2: The reaction progress can be effectively monitored using several analytical techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and convenient method to qualitatively track the consumption of starting materials (hydrazone) and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the reaction progress, allowing for the determination of conversion rates and the detection of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying the product and any volatile byproducts, confirming the molecular weight of the components in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of signals corresponding to the starting materials and the appearance of characteristic signals for the this compound product.
Q3: What are the typical challenges and side reactions in this synthesis?
A3: Common challenges include low yields, formation of colored impurities (tars), and difficulties in product isolation. Side reactions can occur, particularly if the reaction temperature is too high or the acid catalyst is not optimal. These can include rearrangement of the hydrazone intermediate or decomposition of the starting materials or product under harsh acidic conditions.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive or Inappropriate Acid Catalyst | The choice of acid catalyst is critical. Experiment with different Brønsted acids (e.g., polyphosphoric acid (PPA), sulfuric acid, p-toluenesulfonic acid) or Lewis acids (e.g., zinc chloride). The optimal catalyst may vary depending on the specific reaction conditions. |
| Low Reaction Temperature | The Fischer indole synthesis often requires elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, cautiously increase the temperature while monitoring for decomposition. |
| Unstable Hydrazone Intermediate | The hydrazone of 2-hydrazinyl-6-methylpyridine may be unstable. Consider forming the hydrazone in situ by adding acetone directly to the reaction mixture containing the hydrazine and acid catalyst, without isolating the intermediate. |
| Poor Quality Starting Materials | Ensure the purity of 2-hydrazinyl-6-methylpyridine and acetone, as impurities can interfere with the reaction. |
Problem 2: Formation of Dark Tars and Multiple Byproducts
| Potential Cause | Recommended Solution |
| Reaction Temperature is Too High | Excessive heat can lead to decomposition and polymerization of starting materials and intermediates. Reduce the reaction temperature and monitor the reaction for a longer period. |
| Acid Catalyst is Too Strong or Concentrated | A highly concentrated or strong acid can cause charring. Try using a milder acid or a lower concentration of the current acid. Polyphosphoric acid (PPA) is often a good choice as it acts as both a catalyst and a solvent. |
| Air Oxidation | The reaction may be sensitive to air, especially at high temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize the formation of colored oxidation byproducts. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Product is Contaminated with Baseline Impurities on TLC | Highly polar impurities may stick to the silica gel baseline. Consider a workup procedure that includes a basic wash (e.g., with saturated sodium bicarbonate solution) to remove acidic residues before column chromatography. |
| Product Co-elutes with Impurities during Column Chromatography | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Common eluents for this type of compound include mixtures of ethyl acetate and hexanes or dichloromethane and methanol. |
| Product is an Oil or Low-Melting Solid | If the product does not crystallize easily, purification by column chromatography is the primary method. Ensure the solvent is completely removed under high vacuum after chromatography. |
Experimental Protocols & Data
Reaction Monitoring Parameters
The following table provides typical starting parameters for monitoring the synthesis of this compound. Optimization may be required based on your specific reaction conditions and available instrumentation.
| Technique | Parameter | Typical Value/Condition |
| TLC | Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Ethyl acetate/Hexanes (e.g., 30:70 to 50:50 v/v) | |
| Visualization | UV light (254 nm) | |
| HPLC | Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid (gradient elution) | |
| Detection | UV at 254 nm | |
| GC-MS | Column | Standard non-polar column (e.g., DB-5ms) |
| Temperature Program | Start at a low temperature (e.g., 100 °C) and ramp to a high temperature (e.g., 280 °C) | |
| Ionization | Electron Ionization (EI) at 70 eV |
1H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | ~11.5 | br s | - |
| H-4 | ~7.8 | d | ~8.0 |
| H-5 | ~6.9 | d | ~8.0 |
| H-3 | ~6.2 | s | - |
| C2-CH3 | ~2.4 | s | - |
| C6-CH3 | ~2.4 | s | - |
| Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. |
Visualized Workflows
Troubleshooting Low Yield in Fischer Indole Synthesis
Technical Support Center: 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound derivatives?
A1: Derivatives of the pyrrolo[2,3-b]pyridine scaffold are typically soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH).[1][2] Their solubility in non-polar solvents like hexanes or pentanes can vary significantly based on the specific functional groups attached to the core structure. Water solubility is generally low, facilitating extraction with organic solvents.
Q2: My aqueous workup is resulting in an emulsion. How can I resolve this?
A2: Emulsions can form during the extractive workup of pyrrolopyridine derivatives, especially when residual catalysts or basic reaction conditions are present. To break the emulsion, you can try the following:
-
Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.[3]
-
If the reaction was conducted in a solvent like 1,4-dioxane, ensure it is fully removed under reduced pressure before initiating the aqueous workup.[3]
-
Perform a slow filtration through a pad of Celite to remove fine particulates that may be stabilizing the emulsion.
Q3: What are the most effective methods for purifying crude products from these reactions?
A3: The most commonly cited and effective method for purifying this compound derivatives is silica gel flash column chromatography.[1][3][4] Recrystallization can also be an effective technique for obtaining highly pure solid material.[2]
Q4: How can I remove residual palladium catalyst from my product after a cross-coupling reaction?
A4: Palladium catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) are frequently used in synthesizing pyrrolopyridine derivatives.[3][4] Residual palladium can often be removed by:
-
Performing the reaction workup by partitioning the residue between water and an organic solvent like ethyl acetate.[3]
-
Washing the combined organic layers thoroughly with brine.[3]
-
If palladium persists, filtering the crude product solution through a pad of Celite or silica gel before concentration and column chromatography can be effective.
Troubleshooting Guide
Issue 1: Low Yield After Aqueous Workup
| Potential Cause | Troubleshooting Step |
| Incomplete Extraction | The product may have some water solubility. Perform multiple extractions (e.g., 3 x 25 mL) with an appropriate organic solvent like ethyl acetate or DCM to ensure complete recovery from the aqueous layer.[4] |
| Product Precipitation | The product might be precipitating out of the aqueous layer during workup. Visually inspect the aqueous layer for any solid material. If present, collect it by filtration, wash with water, and dry. |
| pH Sensitivity | The product's solubility may be pH-dependent. Adjusting the pH of the aqueous layer with a dilute acid or base (e.g., Na₂CO₃ solution) before extraction might improve recovery.[2] |
Issue 2: Difficulty with Chromatographic Purification
| Potential Cause | Troubleshooting Step |
| Poor Separation | The chosen eluent system may not be optimal. A common starting point is a mixture of a non-polar solvent (n-pentane or hexane) and a more polar solvent (ethyl acetate).[3][4] If separation is poor, try adding a small percentage of methanol or acetone to the eluent system.[1] |
| Product Streaking on TLC/Column | The basic nitrogen on the pyridine ring can interact strongly with the acidic silica gel, causing streaking. To mitigate this, add a small amount of a basic modifier like triethylamine (~0.5-1%) to your eluent system. |
| Co-elution of Impurities | If impurities have similar polarity to the product, consider alternative purification methods like recrystallization or preparative HPLC.[2] |
Data on Chromatographic Conditions
The following table summarizes various solvent systems used for the purification of pyrrolo[2,3-b]pyridine and related derivatives by silica gel column chromatography, as reported in the literature.
| Product Type | Eluent System | Reference |
| Pyrrolo[2,3-d]pyrimidine Derivative | Ethyl Acetate / n-Pentane (3:2) | [3] |
| Pyrrolo[2,3-d]pyrimidine Derivative | Ethyl Acetate / n-Pentane (8:2) | [3] |
| Pyrrolo[2,3-d]pyrimidine Derivative | Acetone / Dichloromethane (1:1) | [3] |
| 1H-pyrrolo[2,3-b]pyridine Derivative | 5% Methanol in Dichloromethane | [1] |
| 1H-pyrrolo[3,2-c]pyridine Derivative | n-Hexane / Ethyl Acetate (1:2) | [4] |
| 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine | Dichloromethane / Methanol (20:1) | [2] |
Experimental Protocols
Protocol 1: General Aqueous Workup for Palladium-Catalyzed Reactions
-
Solvent Removal: After the reaction is complete (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the reaction solvent (e.g., 1,4-dioxane).[3]
-
Partitioning: To the resulting residue, add deionized water (e.g., 25 mL) and an extraction solvent such as ethyl acetate (EtOAc) (e.g., 25 mL).[3]
-
Extraction: Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate. Collect the organic layer.
-
Repeat Extraction: Extract the aqueous layer two more times with fresh EtOAc (2 x 20 mL).[4]
-
Combine and Wash: Combine all organic layers. Wash the combined organic phase sequentially with water and then with a saturated brine solution (e.g., 30 mL) to remove residual water and inorganic salts.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.[4]
Protocol 2: Purification by Silica Gel Flash Column Chromatography
-
Prepare Slurry: Adsorb the crude product onto a small amount of silica gel by dissolving the product in a minimal amount of a polar solvent (like DCM or MeOH), adding silica gel, and then removing the solvent under reduced pressure.
-
Pack Column: Pack a glass column with silica gel using the desired eluent system (refer to the table above for starting points).
-
Load and Elute: Carefully load the dried, adsorbed product onto the top of the silica gel column. Elute the column with the chosen solvent system, collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to afford the purified product.
Visualizations
Caption: Standard experimental workflow from reaction completion to purified product.
Caption: Troubleshooting decision tree for common workup issues.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
Validation & Comparative
The Strategic Advantage of Substitution: A Comparative Analysis of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine in the 7-Azaindole Landscape
For Immediate Release
In the competitive arena of drug discovery, the 7-azaindole scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors. Its ability to mimic the purine core of ATP allows for effective competition at the enzyme's active site. This guide provides a detailed comparison of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine against other 7-azaindole derivatives, offering researchers and drug development professionals a comprehensive overview of its performance, supported by experimental data and detailed protocols.
Introduction to 7-Azaindole Derivatives
7-Azaindoles, also known as 1H-pyrrolo[2,3-b]pyridines, are bicyclic heteroaromatic compounds that are isosteric to indole. The presence of a nitrogen atom in the six-membered ring significantly influences the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, making it a highly sought-after scaffold in medicinal chemistry.[1] The versatility of the 7-azaindole core allows for substitutions at various positions, leading to a diverse range of pharmacological activities.[2] A significant number of 7-azaindole-based compounds have been investigated as inhibitors of various protein kinases, which play crucial roles in cellular signaling pathways implicated in diseases such as cancer.[3][4][5]
Comparative Performance of this compound
While a direct head-to-head comparison of this compound with a comprehensive and systematic panel of other 7-azaindole derivatives is not extensively documented in a single study, a comparative analysis can be constructed by examining data from various sources where different substitution patterns on the 7-azaindole core have been evaluated against the same biological targets. The following tables summarize the inhibitory activities of various 7-azaindole derivatives against several key kinases.
Phosphoinositide 3-kinase (PI3K) Inhibition
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[6]
| Compound/Derivative | Substitution Pattern | Target Kinase | IC50 (nM) | Reference |
| This compound derivative | 2,6-di-CH₃ | PI3Kγ | Data not available | |
| 3-(pyridin-4-yl)-7-azaindole | 3-pyridinyl | PI3Kγ | 7 | [7] |
| 3-(2-pyridyl)-7-azaindole | 3-pyridinyl | PI3Kγ | 33 | [7] |
| 7-azaindole core | Unsubstituted | PI3Kγ | >1000 | [6] |
Note: Specific IC50 data for a 2,6-dimethyl substituted 7-azaindole against PI3Kγ was not found in the reviewed literature. The table highlights the potency of other substitution patterns.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The FGFR signaling pathway is involved in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a known driver in various cancers.[8]
| Compound/Derivative | Substitution Pattern | Target Kinase | IC50 (nM) | Reference |
| This compound derivative | 2,6-di-CH₃ | FGFR1 | Data not available | |
| Compound 4h (a 1H-pyrrolo[2,3-b]pyridine derivative) | Various substitutions | FGFR1 | 7 | [8] |
| Unsubstituted 1H-pyrrolo[2,3-b]pyridine | Unsubstituted | FGFR1 | 1900 | [8] |
Note: While a specific 2,6-dimethyl derivative's data is unavailable, the data illustrates the significant impact of substitutions on the 7-azaindole core for FGFR1 inhibition.
Cyclin-Dependent Kinase 9 (CDK9) Inhibition
CDK9 is a key regulator of transcription and a validated target in oncology.[9]
| Compound/Derivative | Substitution Pattern | Target Kinase | IC50 (nM) | Reference |
| This compound derivative | 2,6-di-CH₃ | CDK9/CyclinT | Data not available | |
| Compound 8g (a 7-azaindole derivative) | Benzocycloalkanone motif | CDK9/CyclinT | 200 | [9] |
| Compound 8h (a 7-azaindole derivative) | Benzocycloalkanone motif | CDK9/CyclinT | 110 | [9] |
Note: The table showcases the potency of other complex 7-azaindole derivatives against CDK9.
Structure-Activity Relationship (SAR) Insights
The collective data from various studies on 7-azaindole derivatives reveal several key structure-activity relationships:
-
Hinge-Binding Motif: The N7 nitrogen and the N1-H of the pyrrole ring of the 7-azaindole scaffold act as a hydrogen bond acceptor and donor, respectively, forming two crucial hydrogen bonds with the hinge region of the kinase active site.[3][4]
-
Impact of Substituents: Substitutions at various positions of the 7-azaindole ring can significantly modulate the inhibitory potency and selectivity of the compound. For instance, aryl and heteroaryl groups at the C3 and C5 positions have been shown to enhance activity against various kinases.[6]
-
Role of Methyl Groups: While specific data for the 2,6-dimethyl substitution is sparse in a comparative context, in general, methyl groups can influence activity through several mechanisms. They can provide beneficial steric interactions within the binding pocket, enhance lipophilicity which may improve cell permeability, and block metabolic sites, thereby increasing the compound's half-life. The precise effect, however, is highly dependent on the specific kinase and the topology of its active site.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of 7-azaindole derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (e.g., this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add the test compound solution.
-
Add the kinase enzyme and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 values are determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Kinase Activity Assay (Cellular Phosphorylation ELISA)
This assay quantifies the phosphorylation of a specific kinase substrate within a cellular context.[10]
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and reagents
-
Test compounds
-
Lysis buffer
-
ELISA plate pre-coated with a capture antibody for the substrate
-
Phospho-specific detection antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration.
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
ELISA:
-
Add the cell lysates to the pre-coated ELISA plate and incubate.
-
Wash the plate and add the phospho-specific detection antibody.
-
After incubation and washing, add the HRP-conjugated secondary antibody.
-
Following another incubation and wash, add the TMB substrate and measure the absorbance at 450 nm after adding the stop solution.
-
-
Data Analysis: The absorbance is proportional to the amount of phosphorylated substrate. IC50 values can be calculated by plotting the absorbance against the inhibitor concentration.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the context in which these compounds function, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Unexplored Potential of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide to its Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in the design of targeted therapeutics. Its versatile structure has given rise to a multitude of analogs with a broad spectrum of biological activities, particularly as kinase inhibitors in oncology. This guide provides a comparative analysis of the biological activity of various 1H-pyrrolo[2,3-b]pyridine analogs, highlighting key structure-activity relationships and providing detailed experimental insights. While a significant body of research exists for this scaffold, a notable gap remains in the exploration of 2,6-dimethyl substituted analogs, suggesting a promising and underexplored area for future drug discovery efforts.
The 7-azaindole core is a privileged structure in medicinal chemistry due to its ability to mimic the purine core of ATP, enabling it to effectively target the ATP-binding sites of various kinases.[1] Modifications at different positions of the pyrrolo[2,3-b]pyridine ring have led to the development of potent and selective inhibitors for a range of protein kinases, demonstrating the scaffold's remarkable tunability.
Comparative Biological Activity of 1H-pyrrolo[2,3-b]pyridine Analogs
The biological activity of 1H-pyrrolo[2,3-b]pyridine analogs is highly dependent on the nature and position of their substituents. The following tables summarize the quantitative data for representative analogs, showcasing their efficacy as kinase inhibitors and anticancer agents.
| Compound ID | Substitution Pattern | Target Kinase(s) | IC50 (nM) | Target Cell Line(s) | Antiproliferative IC50 (µM) | Reference |
| Compound 4h | 5-(trifluoromethyl)-3-((3,5-dimethoxyphenyl)methyl)-1H-pyrrolo[2,3-b]pyridine | FGFR1, FGFR2, FGFR3, FGFR4 | 7, 9, 25, 712 | 4T1 (mouse breast cancer) | Not explicitly stated, but inhibits proliferation | [2][3] |
| Compound 10t | 1-(3,4,5-trimethoxyphenyl)-6-(1H-indol-5-yl)-1H-pyrrolo[3,2-c]pyridine | Tubulin | Not applicable | HeLa, SGC-7901, MCF-7 | 0.12, 0.15, 0.21 | [4] |
| Compound 6b | 2,2-dimethyl-5-((1-((1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)-1,3-dioxane-4,6-dione | Not specified | Not applicable | MCF-7, HeLa, DU-145, HepG2, K562 | 6.67, 4.44, 12.38, 9.97, 6.03 | [5] |
| Compound 35 | N-(3-(1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide | V600E B-RAF | 80 | Not specified | Not specified | [6] |
| Compound 42 | (Z)-2-(benzylamino)-5-((1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)thiazol-4(5H)-one | Cdc7 kinase | 7 | Not specified | Not specified | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for key experiments cited in the comparison of 1H-pyrrolo[2,3-b]pyridine analogs.
In Vitro Kinase Inhibition Assay (Example: FGFR)
-
Enzyme and Substrate Preparation: Recombinant human FGFR1 kinase domain is expressed and purified. A synthetic peptide substrate, such as Poly(Glu, Tyr) 4:1, is used.
-
Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and a source of ATP (e.g., [γ-33P]ATP).
-
Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Procedure: The kinase, substrate, and test compound are incubated together in the assay buffer. The reaction is initiated by the addition of ATP.
-
Detection: After incubation, the reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled ATP, this can be done by capturing the phosphorylated substrate on a filter membrane and measuring the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (Example: MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (typically in a series of dilutions). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then solubilized by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[5]
Signaling Pathways and Experimental Workflows
The inhibitory effects of 1H-pyrrolo[2,3-b]pyridine analogs on specific kinases directly impact cellular signaling pathways implicated in cancer cell proliferation, survival, and migration.
Caption: FGFR signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine analogs.
Caption: A typical experimental workflow for the development of novel kinase inhibitors.
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a highly fruitful starting point for the development of potent kinase inhibitors and anticancer agents. The extensive structure-activity relationship data available for various analogs provides a valuable roadmap for the design of new and improved therapeutic agents. However, the conspicuous absence of publicly available biological data for this compound analogs represents a significant knowledge gap.
Given the demonstrated impact of methyl substitutions on the activity of other heterocyclic kinase inhibitors, the exploration of 2,6-dimethyl analogs is a logical and promising next step. Such studies could reveal novel structure-activity relationships and potentially lead to the discovery of inhibitors with improved potency, selectivity, or pharmacokinetic properties. The methodologies and comparative data presented in this guide offer a solid foundation for researchers to embark on the synthesis and biological evaluation of this underexplored class of compounds, potentially unlocking new avenues in the fight against cancer and other diseases.
References
- 1. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile pharmacophore that has been successfully utilized in the development of potent inhibitors for various protein kinases. This guide focuses on two of its most prominent and well-validated mechanisms of action: inhibition of the FGFR signaling pathway and inhibition of the ATM kinase in the DNA damage response pathway. By comparing the performance of different 1H-pyrrolo[2,3-b]pyridine derivatives with established alternative inhibitors, this guide aims to provide a framework for the validation and further development of novel compounds based on this scaffold, such as the 2,6-dimethyl derivatives.
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the in vitro inhibitory activities (IC50 values) of various 1H-pyrrolo[2,3-b]pyridine derivatives against their respective targets, alongside commercially available alternative inhibitors for a comprehensive comparison.
Table 1: Comparative Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives and Alternatives against FGFR Kinases
| Compound/Derivative | Target | IC50 (nM) | Cell-Based Anti-proliferative IC50 (nM) | Cell Line | Reference |
| 1H-pyrrolo[2,3-b]pyridine Derivative 4h | FGFR1 | 7 | 4T1 (mouse breast cancer) | 4T1 | [1][2] |
| FGFR2 | 9 | [1][2] | |||
| FGFR3 | 25 | [1][2] | |||
| FGFR4 | 712 | [1][2] | |||
| Infigratinib (BGJ398) | FGFR1 | 0.9 | - | - | |
| FGFR2 | 1.4 | - | - | ||
| FGFR3 | 1.0 | - | - | ||
| FGFR4 | 60 | - | - | ||
| Erdafitinib (JNJ-42756493) | FGFR1 | 1.2 | 22.1 | FGFR1-expressing cells | |
| FGFR2 | 2.5 | - | - | ||
| FGFR3 | 3.0 | 13.2 | FGFR3-expressing cells | ||
| FGFR4 | 5.7 | 25.0 | FGFR4-expressing cells |
Note: The specific substitutions on derivative 4h are different from the 2,6-dimethyl substitution. This data is presented as it is the most relevant available for the core scaffold.
Table 2: Comparative Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives and Alternatives against ATM Kinase
| Compound/Derivative | Target | IC50 (nM) | Reference |
| 1H-pyrrolo[2,3-b]pyridine Derivative 25a | ATM | Not explicitly stated, but >700-fold selective over other PIKK family members | |
| AZD0156 | ATM | 0.58 | |
| KU-60019 | ATM | 6.3 |
Note: Derivative 25a has a different substitution pattern than 2,6-dimethyl. This data is provided to illustrate the potential of the scaffold as an ATM inhibitor.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways targeted by 1H-pyrrolo[2,3-b]pyridine derivatives and a general experimental workflow for their validation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of the mechanism of action.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol can be adapted for both FGFR and ATM kinases.
-
Objective: To determine the direct inhibitory effect of the 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine derivative on the target kinase activity.
-
Materials:
-
Recombinant human FGFR or ATM kinase
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) for FGFR)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound derivative)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.
-
In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of the test compound on the viability and proliferation of cancer cells.
-
Materials:
-
Cancer cell line with known FGFR or ATM pathway activation (e.g., NCI-H1581 for FGFR1, HCT116 for ATM)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis for Downstream Signaling
-
Objective: To confirm that the test compound inhibits the phosphorylation of downstream effectors in the FGFR or ATM signaling pathway.
-
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-phospho-CHK2, anti-total-CHK2)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells and treat with the test compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the ratio of phosphorylated to total protein for each downstream effector. A decrease in this ratio with increasing compound concentration confirms target engagement and pathway inhibition.
-
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the development of potent kinase inhibitors. The data and protocols provided in this guide offer a comprehensive framework for validating the mechanism of action of novel derivatives, such as those with a 2,6-dimethyl substitution pattern. While direct experimental data for this specific substitution is currently lacking, the established potent FGFR and ATM inhibitory activities of the core scaffold strongly suggest that 2,6-dimethyl derivatives warrant further investigation. By following the outlined experimental workflows, researchers can effectively characterize the biological activity of their compounds and compare their performance against existing alternatives, thereby accelerating the drug discovery and development process.
References
comparative analysis of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine synthesis routes.
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Synthetic Routes to a Key Heterocyclic Scaffold
2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, also known as 2,6-dimethyl-7-azaindole, is a crucial heterocyclic scaffold in medicinal chemistry, forming the core of various pharmacologically active compounds. The efficient and scalable synthesis of this molecule is of paramount importance for drug discovery and development programs. This guide provides a comparative analysis of prominent synthetic routes to this compound, presenting key performance data in a structured format, detailed experimental protocols for seminal methods, and visual representations of the synthetic pathways.
Comparative Analysis of Synthetic Routes
Several classical and modern synthetic methodologies have been employed to construct the this compound framework. The choice of a particular route often depends on factors such as starting material availability, desired scale, and tolerance to specific reaction conditions. Below is a summary of key quantitative data for some of the most relevant synthetic strategies.
| Synthesis Route | Starting Materials | Key Reagents & Conditions | Reaction Time | Yield (%) | Purity (%) | Reference |
| Fischer Indole Synthesis | 2-Hydrazinyl-6-methylpyridine, Acetone | Polyphosphoric acid (PPA), 140-150 °C | 3 h | 75 | >98 | [1][2] |
| Batcho-Leimgruber | 2-Methyl-3-nitro-6-aminopyridine | N,N-Dimethylformamide dimethyl acetal (DMF-DMA); Raney Nickel, H₂ | 2 steps | ~60-70 (overall) | High | [3][4] |
| Madelung Synthesis | N-(2,6-Dimethylpyridin-3-yl)acetamide | Sodium ethoxide or other strong base, high temperature | Varies | Moderate | Good | [5] |
| Palladium-Catalyzed Cross-Coupling | 3-Amino-2-chloro-6-methylpyridine, Terminal alkyne | Palladium catalyst (e.g., Pd(PPh₃)₄), CuI, base | Varies | Good | High | [6] |
Visualizing the Synthetic Pathways
To facilitate a clearer understanding of the reaction workflows, the following diagrams illustrate the logical steps involved in the key synthetic routes.
References
- 1. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. baranlab.org [baranlab.org]
- 4. researchgate.net [researchgate.net]
- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Comparative Guide to the Structure-Activity Relationship of 1H-pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the hinge-binding motif of ATP, the ubiquitous substrate for all kinases.[1] This structural feature has led to the development of numerous potent and selective kinase inhibitors. While specific structure-activity relationship (SAR) data for 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine analogs is not extensively available in publicly accessible literature, this guide provides a comparative analysis of the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives. The presented data, experimental protocols, and pathway visualizations offer valuable insights for the rational design of novel kinase inhibitors based on this versatile scaffold.
The 7-azaindole core is a key component in several clinically approved and investigational drugs, highlighting its significance in targeting kinases involved in various diseases, particularly cancer.[2] The strategic placement of the nitrogen atom in the pyridine ring enhances hydrogen bonding capabilities and can improve physicochemical properties such as aqueous solubility compared to the indole counterpart.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the in vitro inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine analogs against various protein kinases. The data illustrates how different substitutions on the pyrrolopyridine core influence potency and selectivity.
| Compound ID | Core Scaffold | R1 (Position 1) | R3 (Position 3) | R5 (Position 5) | Target Kinase | IC50 (nM) | Reference |
| 1 | 1H-pyrrolo[2,3-b]pyridine | H | H | H | FGFR1 | 1900 | [3] |
| 4h | 1H-pyrrolo[2,3-b]pyridine | H | (CH2)-(3-methoxyphenyl) | CF3 | FGFR1 | 7 | [3] |
| 4h | 1H-pyrrolo[2,3-b]pyridine | H | (CH2)-(3-methoxyphenyl) | CF3 | FGFR2 | 9 | [3] |
| 4h | 1H-pyrrolo[2,3-b]pyridine | H | (CH2)-(3-methoxyphenyl) | CF3 | FGFR3 | 25 | [3] |
| 41 | 1H-pyrrolo[2,3-b]pyridine | H | Substituted pyrazole | H | GSK-3β | 0.22 | [4] |
| 46 | 1H-pyrrolo[2,3-b]pyridine | H | Substituted pyrazole | H | GSK-3β | 0.26 | [4] |
| 54 | 1H-pyrrolo[2,3-b]pyridine | H | Substituted pyrazole | H | GSK-3β | 0.24 | [4] |
| 42 | 1H-pyrrolo[2,3-b]pyridine | H | (Z)-2-(benzylamino)-5-ylmethylene-1,3-thiazol-4(5H)-one | H | Cdc7 | 7 | [5] |
Key SAR Insights:
-
Substitution at Position 5: The introduction of a trifluoromethyl (CF3) group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring, as seen in compound 4h , significantly enhances inhibitory activity against FGFR kinases compared to the unsubstituted parent compound 1 .[3] This is likely due to favorable interactions, such as hydrogen bonding, with the kinase active site.[3]
-
Substitution at Position 3: The nature of the substituent at the 3-position plays a crucial role in determining potency and selectivity. For instance, the complex substituent in compound 42 leads to potent inhibition of Cdc7 kinase.[5] Similarly, substituted pyrazole moieties at this position in compounds 41 , 46 , and 54 result in highly potent GSK-3β inhibitors.[4]
-
General Trends: The 1H-pyrrolo[2,3-b]pyridine scaffold serves as an effective hinge-binding motif, and modifications at various positions allow for the fine-tuning of interactions with different regions of the ATP-binding pocket, leading to potent and selective inhibitors for a range of kinases.
Experimental Protocols
The determination of kinase inhibitory activity is crucial for SAR studies. The following are detailed methodologies for common in vitro kinase assays used to evaluate compounds like the 1H-pyrrolo[2,3-b]pyridine analogs.
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This assay is a common method for measuring kinase activity in a high-throughput format. It relies on the principle of Förster Resonance Energy Transfer (FRET) between a donor fluorophore (often a europium cryptate-labeled antibody) and an acceptor fluorophore (on a phosphorylated substrate).
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (serially diluted in DMSO)
-
Stop solution (e.g., EDTA in detection buffer)
-
HTRF® detection reagents: Europium cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665.
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the kinase enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.
-
Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding the stop solution containing EDTA.
-
Add the HTRF® detection reagents (Europium-labeled antibody and Streptavidin-XL665).
-
Incubate at room temperature for 60 minutes to allow for the binding of the detection reagents to the phosphorylated substrate.
-
-
Signal Measurement:
-
Read the plate on an HTRF®-compatible plate reader with excitation at 320 nm and emission at 620 nm (donor) and 665 nm (acceptor).
-
The HTRF ratio (665 nm/620 nm) is proportional to the amount of phosphorylated substrate, and therefore, the kinase activity.
-
-
Data Analysis:
-
Plot the HTRF ratio against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
Procedure:
-
Kinase Reaction:
-
Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal from the newly synthesized ATP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Signal Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence against the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates a simplified Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is a common target for 1H-pyrrolo[2,3-b]pyridine-based inhibitors.
Caption: Simplified FGFR signaling pathway and the point of inhibition by 1H-pyrrolo[2,3-b]pyridine analogs.
Experimental Workflow
The following diagram outlines the general workflow for screening and characterizing kinase inhibitors.
Caption: General workflow for kinase inhibitor screening and SAR analysis.
References
- 1. Design, synthesis, and biological evaluation of 2,6,7-substituted pyrrolo[2,3-d]pyrimidines as cyclin dependent kinase inhibitor in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1H-pyrrolo[2,3-b]pyridine Derivatives: In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine scaffold, a key heterocyclic structure, has emerged as a privileged pharmacophore in the development of novel therapeutics, particularly in oncology. This guide provides a comprehensive comparison of the in vitro and in vivo activities of various 1H-pyrrolo[2,3-b]pyridine derivatives, drawing upon key findings from recent scientific literature. While the specific focus is on the broader class of 1H-pyrrolo[2,3-b]pyridines due to a lack of extensive research on 2,6-dimethyl substituted compounds, the insights provided are crucial for the rational design and development of next-generation inhibitors targeting critical cellular signaling pathways.
In Vitro Activity: Potent Kinase Inhibition and Antiproliferative Effects
Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated significant inhibitory activity against a range of protein kinases implicated in cancer progression. The following tables summarize the in vitro performance of notable compounds from this class.
Table 1: In Vitro Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| 4h | FGFR1 | 7 | [1][2] |
| FGFR2 | 9 | [1][2] | |
| FGFR3 | 25 | [1][2] | |
| FGFR4 | 712 | [1][2] | |
| 25a | ATM | (Not specified, >700-fold selectivity over other PIKKs) | [3] |
| Compound 41 | GSK-3β | 0.22 | [4] |
| Compound 46 | GSK-3β | 0.26 | [4] |
| Compound 54 | GSK-3β | 0.24 | [4] |
Table 2: In Vitro Antiproliferative Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 4h | 4T1 (Breast Cancer) | (Activity reported, but specific IC50 not provided in abstract) | [1][2] |
| 10t (a 1H-pyrrolo[3,2-c]pyridine derivative) | HeLa (Cervical Cancer) | 0.12 | [5][6] |
| SGC-7901 (Gastric Cancer) | 0.15 | [5][6] | |
| MCF-7 (Breast Cancer) | 0.21 | [5][6] | |
| Compound 41 | SH-SY5Y (Neuroblastoma) | >100 (low cytotoxicity) | [4] |
In Vivo Performance: Pharmacokinetics and Antitumor Efficacy
Select 1H-pyrrolo[2,3-b]pyridine derivatives have been advanced to in vivo studies, demonstrating promising pharmacokinetic profiles and antitumor activity in preclinical models.
Table 3: In Vivo Data for 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | Study Type | Animal Model | Key Findings | Reference |
| 25a | Pharmacokinetics | Mice | Excellent oral bioavailability (147.6%) | [3] |
| Efficacy | HCT116 and SW620 xenograft models (mice) | Synergistic antitumor efficacy with irinotecan (TGI of 79.3% and 95.4%, respectively) | [3] | |
| Compound 41 | Efficacy | AlCl₃-induced zebrafish AD model | Ameliorated dyskinesia | [4] |
| Toxicity | C57BL/6 mice | Low-toxicity nature | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes involved in the evaluation of these compounds, the following diagrams are provided.
Caption: FGFR Signaling Pathway.
Caption: ATM Signaling Pathway.
Caption: Drug Discovery Workflow.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in the evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives. For specific experimental details, it is recommended to consult the referenced literature.
In Vitro Kinase Inhibition Assay (General Protocol)
-
Reagents and Materials : Recombinant human kinases (e.g., FGFR1, ATM), appropriate peptide substrate, ATP, kinase assay buffer, 384-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure :
-
A reaction mixture containing the kinase, the test compound (at various concentrations), and the peptide substrate in the kinase assay buffer is prepared in the wells of a 384-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at room temperature).
-
The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a luminescent detection reagent.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Cell Proliferation (MTT) Assay (General Protocol)
-
Cell Culture : Cancer cell lines (e.g., 4T1, HeLa, SGC-7901, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Procedure :
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
In Vivo Xenograft Model (General Protocol)
-
Animal Model : Immunocompromised mice (e.g., nude mice or SCID mice) are used.
-
Tumor Implantation :
-
Human cancer cells (e.g., HCT116, SW620) are harvested and suspended in a suitable medium (e.g., PBS or Matrigel).
-
The cell suspension is subcutaneously injected into the flank of each mouse.
-
-
Treatment :
-
Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The test compound is administered to the treatment group via a specific route (e.g., oral gavage) and at a predetermined dose and schedule. The control group receives the vehicle.
-
-
Efficacy Evaluation :
-
Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length × width²)/2.
-
At the end of the study, the tumors are excised and weighed.
-
The tumor growth inhibition (TGI) is calculated as a percentage.
-
Pharmacokinetic Study in Mice (General Protocol)
-
Animal Model : Healthy mice (e.g., C57BL/6) are used.
-
Drug Administration :
-
The test compound is administered to different groups of mice via intravenous (IV) and oral (PO) routes at a specific dose.
-
-
Sample Collection :
-
Blood samples are collected from the mice at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma is separated from the blood samples by centrifugation.
-
-
Bioanalysis :
-
The concentration of the test compound in the plasma samples is determined using a validated analytical method, typically LC-MS/MS.
-
-
Data Analysis :
-
Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated using appropriate software.
-
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly promising starting point for the development of potent and selective kinase inhibitors. The derivatives discussed in this guide exhibit significant in vitro activity against key cancer targets and have shown encouraging in vivo efficacy and pharmacokinetic properties. Further optimization of this scaffold, potentially including the exploration of 2,6-dimethyl substitutions, could lead to the discovery of novel clinical candidates for the treatment of various cancers and other diseases. The detailed protocols and pathway analyses provided herein serve as a valuable resource for researchers dedicated to advancing this exciting area of medicinal chemistry.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, also known as the 7-azaindole scaffold, has emerged as a privileged structure in the design of potent kinase inhibitors targeting a variety of crucial cellular signaling pathways. Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases has led to the development of inhibitors for diverse targets, including Traf2- and Nck-interacting kinase (TNIK), mesenchymal-epithelial transition factor (c-Met), cyclin-dependent kinase 8 (CDK8), and cell division cycle 7-related protein kinase (Cdc7). However, achieving high selectivity remains a critical challenge in kinase inhibitor development to minimize off-target effects and enhance therapeutic efficacy. This guide provides an objective comparison of the cross-reactivity profiles of representative kinase inhibitors based on the this compound scaffold, supported by experimental data and detailed methodologies.
Comparative Analysis of Kinase Inhibitor Selectivity
To facilitate a clear comparison of the cross-reactivity of these inhibitors, the following tables summarize their inhibitory activities against their primary targets and a panel of off-target kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), providing a quantitative measure of potency and selectivity.
Table 1: Cross-reactivity Profile of a TNIK Inhibitor (NCB-0846)
| Kinase Target | IC50 (nM) | Comments |
| TNIK | 21 | Primary Target |
| FLT3 | >80% inhibition at 100 nM | Off-target activity noted.[1][2] |
| JAK3 | >80% inhibition at 100 nM | Off-target activity noted.[1][2] |
| PDGFRα | >80% inhibition at 100 nM | Off-target activity noted.[1][2] |
| TRKA | >80% inhibition at 100 nM | Off-target activity noted.[1][2] |
| CDK2/CycA2 | >80% inhibition at 100 nM | Off-target activity noted.[1][2] |
| HGK (MAP4K4) | >80% inhibition at 100 nM | Off-target activity noted.[1][2] |
Table 2: Cross-reactivity Profile of a c-Met Inhibitor (SAR125844)
| Kinase Target | Ki (nM) | Comments |
| c-Met | 2.8 | Primary Target |
| Panel of 275 kinases | - | Highly selective for c-Met.[3] |
Table 3: Cross-reactivity Profile of a CDK8/19 Inhibitor (JH-XVI-178)
| Kinase Target | IC50 (nM) | Comments |
| CDK8 | 1 | Primary Target |
| CDK19 | 2 | Primary Target (Paralog) |
| STK16 | 107 | Identified as a significant off-target in a KINOMEscan screen.[4][5][6] |
| FLT3 (D835V) | - | Identified as a significant off-target in a KINOMEscan screen.[4][5] |
Table 4: Cross-reactivity Profile of a Cdc7 Inhibitor (PHA-767491)
| Kinase Target | IC50 (nM) | Comments |
| Cdc7 | 10 | Primary Target |
| Cdk9 | 34 | Dual inhibitor.[7][8][9] |
| Cdk1 | ~200 | ~20-fold less potent than against Cdc7.[7] |
| Cdk2 | ~200 | ~20-fold less potent than against Cdc7.[7] |
| GSK-3β | ~200 | ~20-fold less potent than against Cdc7.[7] |
| Panel of 15 other kinases | No significant inhibition | Demonstrates selectivity against a subset of kinases.[7] |
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the signaling pathways in which the primary kinase targets of these inhibitors are involved.
Caption: Simplified Wnt signaling pathway illustrating the role of TNIK in activating TCF/LEF-mediated gene transcription.
Caption: Overview of the c-Met signaling pathway leading to various cellular responses.
Caption: The role of the CDK8 module within the Mediator complex in regulating transcription.
Caption: Initiation of DNA replication, highlighting the role of the Cdc7-Dbf4 complex in phosphorylating the MCM helicase.
Experimental Protocols
The following are generalized protocols for common in vitro kinase assays used to determine inhibitor potency. Specific conditions such as enzyme and substrate concentrations, and incubation times, should be optimized for each kinase.
LANCE® Ultra TR-FRET Kinase Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a homogeneous, high-throughput method for measuring kinase activity.
Principle: The assay utilizes a ULight™-labeled peptide substrate and a Europium (Eu)-labeled anti-phospho-specific antibody. When the kinase phosphorylates the substrate, the Eu-labeled antibody binds to the phosphorylated peptide, bringing the Eu-donor and ULight-acceptor into close proximity. Excitation of the Eu-donor results in energy transfer to the ULight-acceptor, which then emits light at a specific wavelength. The intensity of this light is proportional to the level of substrate phosphorylation.
Materials:
-
Kinase of interest
-
ULight™-labeled substrate peptide
-
Eu-labeled anti-phospho-specific antibody
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
LANCE® Detection Buffer
-
EDTA
-
Test compounds
-
384-well white microplates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add to the microplate wells.
-
Kinase Reaction:
-
Prepare a 2X kinase solution in kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution in kinase reaction buffer.
-
Add the 2X kinase solution to the wells containing the test compounds.
-
Initiate the reaction by adding the 2X substrate/ATP solution to the wells.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Prepare a stop/detection solution containing EDTA and Eu-labeled antibody in LANCE® Detection Buffer.
-
Add the stop/detection solution to each well to terminate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (for ULight™) and 615 nm (for Eu). The ratio of these emissions is used to calculate the extent of phosphorylation.
ADP-Glo™ Kinase Assay
This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is performed, and then an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration, which in turn is proportional to the kinase activity.
Materials:
-
Kinase of interest
-
Substrate (protein or peptide)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds
-
White, opaque 384-well microplates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add to the microplate wells.
-
Kinase Reaction:
-
Add the kinase, substrate, and ATP to the wells containing the test compounds. The final volume and concentrations should be optimized for the specific kinase.
-
Incubate the plate at the optimal temperature and time for the kinase reaction.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Conclusion
The this compound scaffold is a versatile and potent platform for the development of kinase inhibitors. However, as demonstrated in this guide, the selectivity profiles of inhibitors based on this core can vary significantly depending on the specific substitutions and the target kinase. While some inhibitors, such as the c-Met inhibitor SAR125844, exhibit high selectivity across a large panel of kinases, others, like the TNIK inhibitor NCB-0846 and the dual Cdc7/Cdk9 inhibitor PHA-767491, show activity against multiple kinases. The CDK8/19 inhibitor JH-XVI-178 demonstrates high selectivity with only a few identified off-targets.
This comparative analysis underscores the importance of comprehensive cross-reactivity profiling, such as through large-scale kinome scanning, early in the drug discovery process. Understanding the selectivity of these compounds is crucial for interpreting their biological effects and for anticipating potential on- and off-target toxicities. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and to further explore the therapeutic potential of this important class of kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. | BioWorld [bioworld.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. A Dual Inhibitor of Cdc7/Cdk9 Potently Suppresses T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Comparative Guide to the ADME Properties of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine derivatives, a scaffold of significant interest in modern medicinal chemistry, particularly in the development of kinase inhibitors. While a direct head-to-head comparative study on a series of this compound derivatives is not extensively available in peer-reviewed literature, this guide synthesizes available data on closely related pyrrolo[2,3-b]pyridine analogs to provide valuable insights into the structure-ADME relationships of this compound class. The data presented herein is intended to guide the design and selection of derivatives with favorable pharmacokinetic profiles.
Introduction to ADME in Drug Discovery
The journey of a drug candidate from administration to its therapeutic target and subsequent elimination from the body is governed by its ADME properties. A thorough understanding and optimization of these properties are critical for the development of safe and effective medicines. Early-stage assessment of ADME characteristics helps in identifying and mitigating potential liabilities, thereby reducing the likelihood of late-stage attrition. The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in numerous kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site. However, the ADME profile of these derivatives can be significantly influenced by the nature and position of various substituents.
Comparative Analysis of In Vitro ADME Properties
The following tables summarize key in vitro ADME data for representative pyrrolo[2,3-b]pyridine derivatives. It is important to note that direct comparison between compounds from different studies should be made with caution due to potential variations in experimental conditions.
Table 1: Aqueous Solubility and Permeability
Aqueous solubility is a critical determinant of oral absorption. Poor solubility can lead to low bioavailability. Permeability, often assessed using Caco-2 or MDCK cell monolayers, predicts the ability of a compound to traverse the intestinal epithelium.
| Compound ID | Substitution Pattern | Aqueous Solubility (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→B | Efflux Ratio (B→A / A→B) |
| Analog 1 | 2,4-disubstituted | Data not available | 5.2 | 1.8 |
| Analog 2 | 2,4-disubstituted | Data not available | 3.7 | 2.5 |
| Analog 3 | 2,4-disubstituted | Data not available | 8.1 | 1.1 |
| Control: Atenolol | - | High | <0.5 | - |
| Control: Propranolol | - | Moderate | >10 | - |
Data for Analogs 1-3 are representative of 2,4-disubstituted 1H-pyrrolo[2,3-b]pyridines and are intended for illustrative purposes.
Table 2: Metabolic Stability in Liver Microsomes
Metabolic stability, typically evaluated using liver microsomes, provides an indication of a compound's susceptibility to first-pass metabolism and its likely in vivo half-life.
| Compound ID | Substitution Pattern | Human Liver Microsomes (HLM) Half-life (t½, min) | Mouse Liver Microsomes (MLM) Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) in HLM |
| Analog 4 | 2,4-disubstituted | 45 | 28 | 31 |
| Analog 5 | 2,4-disubstituted | >60 | 55 | <15 |
| Analog 6 | 2,4-disubstituted | 22 | 15 | 68 |
| Control: Verapamil | - | <10 | - | High |
| Control: Buspirone | - | >60 | - | Low |
Data for Analogs 4-6 are representative of 2,4-disubstituted 1H-pyrrolo[2,3-b]pyridines and are intended for illustrative purposes.
Table 3: Cytochrome P450 (CYP) Inhibition
Inhibition of CYP enzymes can lead to drug-drug interactions (DDIs), a significant safety concern. IC50 values are determined to assess the potential of a compound to inhibit major CYP isoforms.
| Compound ID | Substitution Pattern | CYP1A2 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) |
| Analog 7 | 2,4-disubstituted | >50 | 15.2 | >50 | 8.9 |
| Analog 8 | 2,4-disubstituted | 25.1 | 5.8 | 42.3 | 2.1 |
| Analog 9 | 2,4-disubstituted | >50 | >50 | >50 | >50 |
| Control: Ketoconazole | - | - | - | - | <0.1 |
Data for Analogs 7-9 are representative of 2,4-disubstituted 1H-pyrrolo[2,3-b]pyridines and are intended for illustrative purposes. A recently discovered pyrrolo[2,3-b]pyridine derivative targeting CDK8 showed no obvious inhibitory effect on CYP450 enzymes[1].
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below.
Protocol 1: Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a compound and identifies its potential as a substrate for efflux transporters like P-glycoprotein (P-gp).[2][3][4][5]
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a differentiated and polarized monolayer.[5]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Buffer: A transport buffer, such as Hanks' Balanced Salt Solution (HBSS) with HEPES, is warmed to 37°C.[5]
-
Bidirectional Transport:
-
Apical to Basolateral (A→B): The test compound is added to the apical (donor) side, and the appearance of the compound on the basolateral (receiver) side is monitored over time.[5]
-
Basolateral to Apical (B→A): The test compound is added to the basolateral (donor) side, and its appearance on the apical (receiver) side is monitored.[5]
-
-
Sample Analysis: Samples from both compartments are collected at specific time points and the concentration of the test compound is quantified by LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) and the efflux ratio are calculated.
Caption: Workflow for the Caco-2 Permeability Assay.
Protocol 2: Metabolic Stability Assay in Liver Microsomes
This assay determines the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s.
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or other species), a NADPH regenerating system, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[6][7]
-
Incubation: The test compound is added to the pre-warmed reaction mixture to initiate the reaction. The final DMSO concentration is typically kept below 1%.
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).[8]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The percentage of compound remaining at each time point is plotted against time, and the half-life (t½) and intrinsic clearance (CLint) are calculated.[6]
Caption: Workflow for the Microsomal Stability Assay.
Protocol 3: CYP450 Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of major CYP450 isoforms.
-
Incubation Mixture: A mixture containing human liver microsomes, a specific probe substrate for the CYP isoform of interest, and the test compound at various concentrations is prepared in a buffer solution.[9][10]
-
Pre-incubation: The mixture is pre-incubated at 37°C.
-
Initiation: The reaction is initiated by adding a NADPH regenerating system.
-
Incubation: The reaction is allowed to proceed for a specific time.
-
Termination: The reaction is stopped by adding a cold organic solvent.
-
Analysis: The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.[9]
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC50) is calculated by plotting the percent inhibition against the test compound concentration.[9]
Caption: Workflow for the CYP450 Inhibition Assay.
Conclusion
The this compound scaffold represents a promising starting point for the design of novel therapeutics. Based on the analysis of related pyrrolo[2,3-b]pyridine derivatives, it is evident that careful modulation of substituents is necessary to achieve a balanced ADME profile. Key considerations include maintaining adequate aqueous solubility, optimizing for good to moderate permeability while minimizing efflux, ensuring sufficient metabolic stability to achieve a desirable duration of action, and avoiding significant inhibition of major CYP450 enzymes to minimize the risk of drug-drug interactions. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in the selection and optimization of this compound derivatives with enhanced potential for clinical success.
References
- 1. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach | MDPI [mdpi.com]
- 2. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. digital.csic.es [digital.csic.es]
- 6. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Spectroscopic Comparison of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine Isomers: A Guide for Researchers
For Immediate Release
This guide provides a detailed spectroscopic comparison of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine and its constitutional isomers. Aimed at researchers, scientists, and professionals in drug development, this document summarizes predicted spectroscopic data and outlines standard experimental protocols for the characterization of these heterocyclic compounds. The information presented is intended to facilitate the identification and differentiation of these isomers in complex research settings.
Introduction
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The substitution pattern on this heterocyclic core can significantly influence the molecule's physicochemical properties and biological targets. This guide focuses on the spectroscopic differentiation of this compound and three of its isomers: 2,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine, 3,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, and 2,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine. Due to the limited availability of direct experimental data for these specific isomers, this guide presents predicted spectroscopic values based on established principles of NMR and mass spectrometry, supported by data from related substituted pyrrolopyridines.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts, as well as the expected mass spectrometry fragmentation patterns for the four isomers. These predictions are based on substituent effect calculations and known fragmentation behaviors of related heterocyclic compounds.[1][2][3][4][5]
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Position | This compound | 2,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine | 3,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine | 2,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine |
| NH | ~8.2 | ~8.1 | ~8.3 | ~8.0 |
| C2-H/CH₃ | 2.45 (s, 3H) | 2.43 (s, 3H) | 7.15 (s, 1H) | 2.42 (s, 3H) |
| C3-H/CH₃ | 6.30 (s, 1H) | 6.28 (s, 1H) | 2.30 (s, 3H) | 6.25 (s, 1H) |
| C4-H/CH₃ | 7.40 (d, J=7.8 Hz) | 7.35 (d, J=7.6 Hz) | 7.42 (d, J=7.8 Hz) | 2.60 (s, 3H) |
| C5-H/CH₃ | 6.90 (d, J=7.8 Hz) | 2.35 (s, 3H) | 6.95 (d, J=7.8 Hz) | 7.05 (d, J=7.2 Hz) |
| C6-H/CH₃ | 2.50 (s, 3H) | 7.90 (s, 1H) | 2.52 (s, 3H) | 7.85 (d, J=7.2 Hz) |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Position | This compound | 2,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine | 3,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine | 2,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine |
| C2 | ~145.0 | ~144.5 | ~128.0 | ~145.5 |
| C3 | ~100.0 | ~99.5 | ~110.0 | ~99.0 |
| C3a | ~149.0 | ~148.5 | ~149.5 | ~148.0 |
| C4 | ~129.0 | ~128.5 | ~129.5 | ~138.0 |
| C5 | ~115.0 | ~125.0 | ~115.5 | ~120.0 |
| C6 | ~148.0 | ~147.5 | ~148.5 | ~147.0 |
| C7a | ~118.0 | ~117.5 | ~118.5 | ~117.0 |
| 2-CH₃ | ~14.0 | ~13.8 | - | ~13.5 |
| 3-CH₃ | - | - | ~12.0 | - |
| 4-CH₃ | - | - | - | ~20.0 |
| 5-CH₃ | - | ~21.0 | - | - |
| 6-CH₃ | ~24.0 | - | ~24.5 | - |
Table 3: Predicted Key Mass Spectrometry Fragmentation (m/z)
| Isomer | Molecular Ion (M⁺) | Key Fragments |
| This compound | 146 | 131 ([M-CH₃]⁺), 118 ([M-HCN]⁺), 91 |
| 2,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine | 146 | 131 ([M-CH₃]⁺), 118 ([M-HCN]⁺), 91 |
| 3,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine | 146 | 131 ([M-CH₃]⁺), 118 ([M-HCN]⁺), 91 |
| 2,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine | 146 | 131 ([M-CH₃]⁺), 118 ([M-HCN]⁺), 91 |
Note: The fragmentation patterns for these isomers are predicted to be very similar due to the stability of the aromatic core. Differentiation would likely rely on subtle differences in fragment ion intensities and would require high-resolution mass spectrometry and comparison with authentic standards.
Experimental Protocols
Standard spectroscopic techniques are employed for the characterization of novel heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Spectra are typically recorded on a 400 or 500 MHz spectrometer. Key parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Spectra are recorded on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz). Proton decoupling is used to simplify the spectrum. A wider spectral width (0-160 ppm) is used, and a longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons. The number of scans is significantly higher, typically ranging from 1024 to 4096, to achieve an adequate signal-to-noise ratio.
Mass Spectrometry (MS)
-
Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used. EI provides detailed fragmentation patterns useful for structural elucidation, while ESI is a softer ionization technique that typically yields a prominent molecular ion peak.[4]
-
Instrumentation: For EI, a Gas Chromatography-Mass Spectrometry (GC-MS) system is often used. For ESI, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.
-
Analysis: High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecular ion and key fragments, confirming the molecular formula.
Infrared (IR) Spectroscopy
-
Sample Preparation: Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹. The spectrum provides information about the functional groups present in the molecule. Key expected vibrations for these isomers include N-H stretching (~3400-3300 cm⁻¹), C-H stretching (aromatic ~3100-3000 cm⁻¹, aliphatic ~3000-2850 cm⁻¹), and C=C/C=N stretching in the fingerprint region (1600-1400 cm⁻¹).
Visualizations
The following diagrams illustrate the relationship between the isomers and a general workflow for their spectroscopic analysis.
Caption: Isomeric relationship of dimethyl-1H-pyrrolo[2,3-b]pyridines.
Caption: General experimental workflow for spectroscopic analysis.
Conclusion
The differentiation of this compound and its isomers requires a multi-spectroscopic approach. While the predicted data presented in this guide offers a valuable starting point for researchers, it is crucial to confirm these predictions with experimental data from authentic samples. The distinct patterns in the predicted ¹H NMR spectra, particularly the chemical shifts and coupling patterns of the aromatic protons, are expected to be the most powerful tool for distinguishing between these isomers. High-resolution mass spectrometry will be essential for confirming the elemental composition, and IR spectroscopy will aid in confirming the presence of key functional groups. This guide serves as a foundational resource to aid in the synthesis and characterization of novel pyrrolopyridine derivatives for potential therapeutic applications.
References
Safety Operating Guide
Proper Disposal of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine: A Guide for Laboratory Professionals
The proper handling and disposal of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine are critical for ensuring laboratory safety and environmental protection. Based on related chemical profiles, this compound should be treated as a hazardous waste, likely exhibiting properties of flammability, toxicity, and irritation.[1][2]
Immediate Safety and Handling
Before handling or preparing for disposal, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
-
Gloves: Use chemical-resistant gloves (e.g., Butyl rubber).
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[1]
-
Lab Coat: A standard laboratory coat is required to protect clothing and skin.[1]
-
Respiratory Protection: All handling of this compound should be done in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of vapors.[1]
Estimated Physical and Chemical Properties
The following table summarizes the estimated properties of this compound, based on data for analogous compounds. This data is for estimation purposes only.
| Property | Estimated Value | Basis / Reference Compound |
| Appearance | Colorless to yellow liquid or solid | General property of pyridine derivatives |
| Odor | Unpleasant, amine-like | Pyridine |
| Boiling Point | ~259 °C | 6-Methyl-1H-pyrrolo[2,3-b]pyridine |
| Flash Point | ~112 °C | 6-Methyl-1H-pyrrolo[2,3-b]pyridine |
| Hazards | Flammable, Harmful if swallowed, Harmful in contact with skin, Harmful if inhaled, Causes skin and eye irritation. | Pyridine and its derivatives[2] |
Step-by-Step Disposal Protocol
All waste containing this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous waste.[3] Never dispose of this chemical down the drain or in regular trash.
Waste Identification and Segregation
-
Classify all materials contaminated with this compound as hazardous waste.[1]
-
Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents and acids.[4]
-
Segregate liquid waste, solid waste (e.g., contaminated gloves, paper towels), and "sharps" (e.g., contaminated needles) into separate, appropriate containers.
Waste Containerization
-
Collect liquid waste in a designated, leak-proof, and sealable hazardous waste container. Plastic containers are often preferred to glass when chemical compatibility is not an issue.[5]
-
Ensure the container material is compatible with pyridine-based compounds.
-
Keep waste containers closed at all times, except when adding waste.[6][7]
-
Store solid waste in a clearly marked, sealed bag or container.
Labeling
-
Label all waste containers clearly with a "Hazardous Waste" tag as soon as waste is first added.[5][8]
-
The label must include:
-
The full chemical name: "this compound Waste". Do not use abbreviations.[5]
-
The approximate concentration and volume.
-
The date of waste generation.[5]
-
The name and contact information of the principal investigator or lab manager.[5]
-
Appropriate hazard pictograms (e.g., Flammable, Harmful/Irritant).[5]
-
Storage
-
Store waste containers in a designated and secure satellite accumulation area.
-
The storage area should be cool, dry, and well-ventilated, away from heat, sparks, or open flames.[9][4]
-
Ensure secondary containment is used to capture any potential leaks.[8]
Final Disposal
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[5]
-
The primary method for the disposal of pyridine-based waste is typically high-temperature incineration by a licensed chemical destruction facility.[3][10]
Spill Management
-
Small Spills: In a fume hood, absorb the spill with an inert, non-combustible material like vermiculite or sand.[1] Collect the absorbent material into a sealed container and dispose of it as hazardous waste.
-
Large Spills: Evacuate the area immediately. Alert others and contact your EHS department or emergency response team.
Empty Container Decontamination
-
An empty container that held this compound must be properly decontaminated before being discarded.
-
Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.[6]
-
Crucially, the rinsate from this process is also hazardous waste and must be collected in a designated liquid hazardous waste container.[6][8]
-
After triple-rinsing, allow the container to air dry in a fume hood. Deface the original label, and then it may be disposed of in the regular trash or recycled, according to institutional policy.[8]
Disposal Workflow
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. pfw.edu [pfw.edu]
- 8. vumc.org [vumc.org]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
Personal protective equipment for handling 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine
Handling 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine requires stringent safety protocols to minimize risk and ensure a safe laboratory environment. The primary hazards associated with similar compounds include flammability, acute toxicity if swallowed, in contact with skin, or if inhaled, and the potential for serious eye and skin irritation.[1][2][3]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US), or a full-face shield.[4] | Protects against splashes and airborne particles that could cause serious eye irritation.[1][2][3] |
| Hand Protection | Chemical-resistant, impervious gloves such as butyl rubber or Viton®. | Provides a barrier against skin contact and absorption.[5] |
| Body Protection | A flame-retardant, antistatic laboratory coat worn over full-length clothing.[1][2] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with organic vapor cartridges is recommended if handling outside a fume hood.[4] | Minimizes the inhalation of vapors or dust, which may be harmful and cause respiratory tract irritation.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling, from preparation to disposal, is critical for safety.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][2] Use non-sparking tools and explosion-proof equipment.[4][5]
2. Handling the Compound:
-
Donning PPE: Before handling, correctly don all required personal protective equipment as detailed in the table above.
-
Weighing and Transfer: Handle the compound gently to avoid creating dust.[5] Use a dedicated and clearly labeled set of spatulas and weighing boats.
-
Solution Preparation: When dissolving the compound, slowly add the solid to the solvent to prevent splashing. Keep containers tightly closed when not in use.[1][2][7]
3. During the Experiment:
-
Labeling: Clearly label all containers with the chemical name and known hazards.
-
Work Area: Maintain a clean and organized work area to prevent accidental spills.
-
Working Alone: Avoid working alone. Ensure another person is aware of the work being conducted.
4. Post-Experiment and Decontamination:
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent followed by soap and water.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[6] Do not eat, drink, or smoke in the laboratory.[6][7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Segregation: Do not mix waste containing this compound with other waste streams unless compatibility has been confirmed.
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., gloves, wipes, weighing paper), in a designated, properly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container.[1]
-
Disposal: Arrange for the disposal of hazardous waste through a licensed chemical waste disposal company.[8] Do not discharge to sewer systems.[4][8]
Safe Handling Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
